molecular formula C7H9NO3 B1584273 Ethyl 4-methyloxazole-5-carboxylate CAS No. 20485-39-6

Ethyl 4-methyloxazole-5-carboxylate

Cat. No.: B1584273
CAS No.: 20485-39-6
M. Wt: 155.15 g/mol
InChI Key: XNMORZSEENWFLI-UHFFFAOYSA-N
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Description

Ethyl 4-methyloxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-1,3-oxazole-5-carboxylate
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InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMORZSEENWFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40174451
Record name Ethyl 4-methyloxazole-5-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
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CAS No.

20485-39-6
Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name Ethyl 4-methyloxazole-5-carboxylate
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Record name ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE
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Foundational & Exploratory

The Cornerstone of Complex Synthesis: An In-depth Technical Guide to Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding the intricacies of key chemical intermediates is paramount to innovation. This guide provides a comprehensive technical overview of Ethyl 4-methyloxazole-5-carboxylate (CAS No. 20485-39-6), a versatile heterocyclic building block. We will delve into its synthesis, spectroscopic characterization, safety protocols, and its pivotal role in the synthesis of complex molecules, moving beyond simple procedural outlines to explore the scientific rationale behind its effective utilization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2] This structural motif is a common feature in many biologically active compounds.[3] Understanding the fundamental properties of this molecule is the first step in its effective application.

PropertyValueSource
CAS Number 20485-39-6[4]
Molecular Formula C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [4]
Appearance Colorless oilECHEMI
Melting Point 38 °CECHEMI
Boiling Point 59-62 °C @ 1.5 TorrECHEMI
Density 1.139 g/cm³ECHEMI
Flash Point 96.1 °CECHEMI
Refractive Index 1.468ECHEMI

Synthesis of this compound: A Mechanistic Approach

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing routes to this heterocyclic core, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1][2][5] For this compound, a common and efficient laboratory-scale synthesis involves the reaction of ethyl 2-chloroacetoacetate with formamide.

Reaction Principle and Causality

This synthesis is a variation of the Hantzsch oxazole synthesis. The underlying principle is the condensation of a β-keto ester (ethyl 2-chloroacetoacetate) with an amide (formamide) to form the oxazole ring. The choice of ethyl 2-chloroacetoacetate is strategic; the chlorine atom at the α-position acts as a good leaving group, facilitating the initial nucleophilic attack by the formamide nitrogen. Formamide serves a dual purpose: it is the source of the nitrogen atom at position 3 and the carbon atom at position 2 of the oxazole ring.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Formic acid (99%)

  • Ammonium formate

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 40.0 g (0.243 mol) of ethyl 2-chloro-3-oxobutanoate in 240 mL of formic acid (99%).

  • Addition of Reagents: To this solution, add 80.0 g (1.27 mol) of ammonium formate.

  • Reflux: Heat the reaction mixture to reflux and maintain for five hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 1 L of water.

  • Neutralization: Carefully neutralize the solution with sodium carbonate.

  • Extraction: Extract the aqueous solution three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Mechanistic Insights

The following diagram illustrates the plausible reaction mechanism for the synthesis of this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 Ethyl 2-chloroacetoacetate intermediate1 Enamine intermediate reactant1->intermediate1 Nucleophilic attack by formamide reactant2 Formamide reactant2->intermediate1 intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization product This compound intermediate2->product Dehydration

Caption: Proposed reaction pathway for the synthesis of this compound.

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural elucidation is critical in chemical synthesis. Here, we provide an overview of the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.90 ppmsinglet1HOxazole ring proton (H2)
~4.30 ppmquartet2H-OCH₂CH₃
~2.52 ppmsinglet3H-CH₃ on oxazole ring
~1.35 ppmtriplet3H-OCH₂CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum complements the proton NMR by providing information about the carbon skeleton.

Chemical Shift (δ)Assignment
~162 ppmEster carbonyl carbon (C=O)
~150 ppmOxazole ring carbon (C5)
~140 ppmOxazole ring carbon (C2)
~130 ppmOxazole ring carbon (C4)
~61 ppm-OCH₂CH₃
~14 ppm-OCH₂CH₃
~11 ppm-CH₃ on oxazole ring

Note: These are predicted chemical shifts based on typical values for similar structures and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1720-1740StrongC=O stretch (ester)
~1580-1620MediumC=N stretch (oxazole ring)
~1100-1300StrongC-O stretch (ester and oxazole ring)

The strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 155. A prominent fragment peak is often observed at m/z 43.[4]

Biological Significance and Applications in Drug Discovery

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[3][7][8] this compound serves as a key starting material for the synthesis of more complex, biologically active molecules.[3]

Precursor to Vitamin B6 (Pyridoxine)

One of the most significant industrial applications of oxazole derivatives is in the synthesis of Vitamin B6 (pyridoxine).[9][10][11][12] The oxazole ring acts as a diene in a Diels-Alder reaction, a crucial step in constructing the pyridine core of pyridoxine.[12]

G cluster_start Starting Material cluster_intermediate Key Reaction cluster_product Final Product start This compound intermediate Diels-Alder Reaction start->intermediate Acts as diene product Vitamin B6 (Pyridoxine) intermediate->product Formation of pyridine ring

Caption: Role of the oxazole core in the synthesis of Vitamin B6.

Building Block for Novel Therapeutics

The ester functionality of this compound provides a convenient handle for further chemical modifications. Hydrolysis of the ester to the corresponding carboxylic acid opens up a plethora of synthetic possibilities, including the formation of amides, which are common in many drug molecules. Researchers have explored the synthesis of various derivatives with potential antimicrobial and anticancer activities.[8][13][14]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

  • Avoid inhalation of vapors and contact with skin and eyes.[15]

  • In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of complex and biologically relevant molecules. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for researchers in both academia and industry. A thorough understanding of its chemistry, as outlined in this guide, is fundamental to unlocking its full potential in the development of novel pharmaceuticals and other advanced materials.

References

Ethyl 4-methyloxazole-5-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methyloxazole-5-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.[1] Its oxazole core serves as a versatile scaffold, making it a crucial building block in the synthesis of more complex, biologically active molecules.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this intermediate's physical properties is not merely academic; it is fundamental to its practical application. These properties govern critical parameters such as storage, handling, reaction kinetics, purification, and formulation. This guide provides a detailed examination of the core physical and chemical characteristics of this compound, offering both established data and the experimental context necessary for its effective utilization in a laboratory setting.

Compound Identification and Molecular Structure

A precise identification is the cornerstone of any chemical analysis. The structural and molecular details provide the foundational context for all physical properties.

  • Chemical Name: this compound[3][4]

  • Synonyms: 4-Methyloxazole-5-carboxylic acid ethyl ester, 4-Methyl-5-carbethoxyoxazole[3][5]

  • CAS Number: 20485-39-6[3][4][5][6]

  • Molecular Formula: C₇H₉NO₃[1][3][4][6]

  • Molecular Weight: 155.15 g/mol [1][3][4][6]

  • InChIKey: XNMORZSEENWFLI-UHFFFAOYSA-N[7]

The molecule consists of a central 5-membered oxazole ring, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position. This combination of a heterocyclic aromatic system and an ester functional group dictates its chemical reactivity and physical behavior.

Core Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources. These values are essential for predicting the compound's behavior under different experimental conditions.

PropertyValueSource(s)
Appearance Colorless to light orange/yellow clear liquid
Melting Point 38 °C[3]
Boiling Point 59-62 °C at 1.5 Torr 204.1 °C (Predicted at atm. pressure)[1][3]
Density 1.139 g/cm³[3]
Refractive Index (n20/D) 1.468[3]
Flash Point 96.1 °C[3]
Purity Typically >96.0% (GC)
Storage Conditions Room temperature, sealed in a dry environment[1][5][6]

Detailed Analysis of Physical Characteristics

State, Appearance, and Odor

At a standard ambient temperature and pressure (SATP), this compound exists as a clear liquid, with coloration ranging from completely colorless to a yellowish-orange hue, which may depend on purity. While a melting point of 38°C is reported, it suggests that the compound can solidify into a low-melting solid if stored at temperatures below this point.[3] This is a critical consideration for handling, as the material may require warming to be transferred as a liquid.

Thermal Properties: Melting and Boiling Points

The reported boiling point of 59-62 °C is specified at a reduced pressure of 1.5 Torr.[3] This is a common practice for organic compounds that may be susceptible to decomposition at higher temperatures. Distillation under vacuum allows for purification at a significantly lower temperature than the atmospheric boiling point, thereby preserving the integrity of the molecule. The predicted atmospheric boiling point of 204.1 °C indicates moderate volatility under standard conditions.[1] The flash point of 96.1 °C is the lowest temperature at which its vapors will ignite in the presence of an ignition source, classifying it as a combustible liquid but not highly flammable.[3][8]

Density and Refractive Index

The density of 1.139 g/cm³ indicates that the compound is slightly denser than water.[3] The refractive index, a measure of how light propagates through the substance, is a highly specific physical constant used for identification and rapid purity assessment. A measured value of 1.468 for a purified sample can serve as a reliable quality control metric.[3]

Solubility Profile

Based on its molecular structure, which includes both a polar heterocyclic ring and a moderately nonpolar ethyl ester group, this compound is expected to be soluble in a range of common organic solvents such as chloroform, methanol, ethanol, and ethyl acetate.[9] Synthesis procedures often involve extraction from aqueous media using diethyl ether, which suggests limited solubility in water but good solubility in moderately polar organic solvents.[3] This differential solubility is the cornerstone of its purification by liquid-liquid extraction.

Spectroscopic Characterization Profile

While specific spectra are proprietary to the analyzing entity, the molecular structure allows for an expert prediction of its characteristic spectroscopic signatures. These are vital for confirming the identity and structural integrity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group should present as a quartet around 4.3 ppm (the -CH₂- adjacent to the ester oxygen) and a triplet around 1.3 ppm (the terminal -CH₃). The methyl group on the oxazole ring would likely appear as a sharp singlet around 2.5 ppm. The lone proton on the oxazole ring should appear as a singlet further downfield, typically above 7.9 ppm.

  • ¹³C NMR: The carbon spectrum will show a peak for the ester carbonyl carbon (C=O) around 160-165 ppm. The carbons of the oxazole ring will appear in the aromatic region (approx. 120-160 ppm). The carbons of the ethyl group and the methyl group will be found in the upfield region.

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester.[10] Vibrations for the C=N and C-O bonds within the oxazole ring would be present in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.[10] C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹.[10]

  • Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 155.15.[4]

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of reported data, a self-validating and standardized protocol is essential. The determination of a melting point is a fundamental technique for assessing the purity of a solid compound. Given that this compound can exist as a solid below 38°C, this protocol is highly relevant.

Objective: To determine the melting point range of a solidified sample of this compound using the capillary tube method.

Methodology:

  • Sample Preparation: Ensure the sample is completely solid by cooling it below its expected melting point (e.g., in an ice bath). The solid sample must be thoroughly dried to remove any residual solvent.

  • Loading the Capillary Tube: Pulverize a small amount of the solid sample into a fine powder on a watch glass. Tamp the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

    • For a known compound like this one, heat rapidly to about 20 °C below the expected melting point (i.e., to about 18 °C).

    • Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range of 1-2 °C. Impurities will typically depress and broaden this range.

Characterization Workflow

The logical flow for analyzing a chemical sample like this compound involves a series of steps to confirm its identity, purity, and structure.

G cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Spectroscopic Confirmation cluster_3 Final Validation Synthesis Synthesized or Received Sample Appearance Visual Inspection (Color, State) Synthesis->Appearance Purity_Check Purity Assessment (GC/HPLC) MP Melting Point Determination Purity_Check->MP If pure BP Boiling Point (Vacuum) Purity_Check->BP If pure Density_RI Density & Refractive Index Measurement Purity_Check->Density_RI If pure Appearance->Purity_Check NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR BP->NMR Density_RI->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Data_Validation Data Validation & Comparison to Literature MS->Data_Validation Final_Report Final Report & Certificate of Analysis Data_Validation->Final_Report

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physical properties of this compound define its profile as a stable, moderately volatile liquid or low-melting solid that is readily soluble in common organic solvents. The data presented—from its thermal characteristics to its spectroscopic signatures—provides the essential framework for its safe handling, effective purification, and successful application in synthetic chemistry. For professionals in drug discovery and development, this knowledge is paramount for transitioning this key intermediate from a laboratory reagent to a component of a scalable synthetic route. Adherence to standardized protocols for property determination will ensure reproducibility and reliability in any research and development context.

References

An In-Depth Technical Guide to Ethyl 4-methyloxazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methyloxazole-5-carboxylate, a key heterocyclic building block, holds significant importance in the realms of medicinal chemistry and pharmaceutical development. With the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol , this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably as a precursor in the industrial production of Pyridoxine (Vitamin B6). This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, established synthesis protocols with mechanistic insights, and a discussion of its applications in the development of pharmaceuticals and other bioactive compounds.

Core Molecular and Physical Properties

This compound is a stable organic compound at room temperature. Its fundamental properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C7H9NO3[1][2]
Molecular Weight 155.15 g/mol [1]
CAS Number 20485-39-6[1][2]
Appearance Colorless oil (can solidify)[3]
Melting Point 38 °C[3]
Boiling Point 59-62 °C @ 1.5 Torr; 204.1°C (predicted)[3]
Density 1.139 g/cm³[3]
Solubility Soluble in common organic solvents.
IUPAC Name ethyl 4-methyl-1,3-oxazole-5-carboxylate[1]

Spectroscopic Profile

A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are:

    • Oxazole Ring Proton (H-2): A singlet typically appearing downfield.

    • Ethyl Group (CH₂): A quartet due to coupling with the adjacent methyl protons.

    • Methyl Group (on oxazole ring): A singlet.

    • Ethyl Group (CH₃): A triplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[1] The expected chemical shifts (δ) in ppm are:

    • Carbonyl Carbon (C=O): In the range of 160-170 ppm.

    • Oxazole Ring Carbons (C-2, C-4, C-5): Typically found in the aromatic region (120-160 ppm).

    • Ethyl Group (CH₂): Around 60 ppm.

    • Methyl Group (on oxazole ring): In the aliphatic region.

    • Ethyl Group (CH₃): Further upfield in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (in cm⁻¹) include:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N and C=C Stretches (Oxazole Ring): Absorptions in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

  • C-H Stretches (Alkyl and Aromatic): Around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[4]

Synthesis of this compound

One of the most common and industrially relevant methods for synthesizing this compound is through the reaction of ethyl 2-chloroacetoacetate with formamide.[5]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction Heat Ethyl_2_chloroacetoacetate->Reaction Formamide Formamide Formamide->Reaction Product_Compound This compound Reaction->Product_Compound Cyclization

Caption: Synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism. Initially, formamide acts as both a reactant and a solvent. The reaction likely involves the formation of an intermediate by the reaction of ethyl 2-chloroacetoacetate with formamide, which then undergoes cyclization and dehydration to form the oxazole ring. The process is typically carried out at elevated temperatures.[5]

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Sodium carbonate (for neutralization)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

  • Round bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and an excess of formamide (at least 3.0 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a significant volume of water and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Transfer the aqueous solution to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound as a colorless oil.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing ethyl carboxylate group on the oxazole ring. This substitution pattern influences its behavior in various chemical transformations.

Reactivity of the Oxazole Ring

The oxazole ring is generally considered electron-deficient, which can make electrophilic substitution challenging.[6] However, the methyl group at the C4 position provides some activation. The C2 position is the most electron-deficient and susceptible to deprotonation by a strong base.[6] The ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further derivatization, such as amide bond formation.

Key Application: Synthesis of Pyridoxine (Vitamin B6)

A significant industrial application of this compound is in the synthesis of Pyridoxine (Vitamin B6).[5][7] The synthesis involves the conversion of the ethyl ester to a cyano group, forming 5-cyano-4-methyl-oxazole. This intermediate then undergoes a Diels-Alder reaction with a suitable dienophile to construct the pyridine ring of pyridoxine.[5]

G Start This compound Intermediate 5-Cyano-4-methyl-oxazole Start->Intermediate Conversion of ester to nitrile Diels_Alder Diels-Alder Reaction (with a dienophile) Intermediate->Diels_Alder Product Pyridoxine (Vitamin B6) Diels_Alder->Product

Caption: Pathway to Vitamin B6 from the title compound.

Intermediate for Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of various bioactive compounds with potential therapeutic applications. Its structure is a building block in heterocyclic chemistry, enabling the construction of more complex molecules with antimicrobial, anti-inflammatory, and other pharmacological properties.[8] For instance, the oxazole scaffold is present in numerous natural products and synthetic compounds with significant biological activities.[9] It is also used in medicinal chemistry research for designing drug candidates targeting central nervous system disorders and infectious diseases, as well as in agrochemical research.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It may cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of Vitamin B6 and a growing importance in the discovery of new bioactive molecules. Its synthesis is well-documented, and its reactivity offers multiple avenues for the creation of diverse chemical entities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development.

References

Ethyl 4-methyloxazole-5-carboxylate structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, nomenclature, physicochemical properties, synthesis methodologies, and key applications, offering insights from a senior application scientist's perspective.

Chemical Structure and Nomenclature

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The core oxazole ring is substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.

IUPAC Name: ethyl 4-methyl-1,3-oxazole-5-carboxylate

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug development for predicting its behavior in biological systems and for designing appropriate formulations.

PropertyValueSource
Molecular Formula C₇H₉NO₃PubChem
Molecular Weight 155.15 g/mol PubChem
Appearance White to off-white solidChemical suppliers
Melting Point 39-42 °CChemical suppliers
Boiling Point 245.5±25.0 °C (Predicted)ChemSpider
Solubility Soluble in methanol, ethanol, dichloromethaneGeneral knowledge
pKa 1.16±0.10 (Predicted)ChemSpider
LogP 1.12 (Predicted)PubChem

Synthesis of this compound

The synthesis of substituted oxazoles is a fundamental process in medicinal chemistry. A common and reliable method for preparing this compound is through the reaction of an α-amino acid ester with an orthoester, followed by cyclization.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol is based on the well-established Robinson-Gabriel synthesis for oxazole formation.

Step 1: Acylation of Ethyl 2-aminopropanoate

  • To a solution of ethyl 2-aminopropanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the acylated intermediate in a suitable solvent such as toluene.

  • Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

G start Start Materials: Ethyl 2-aminopropanoate HCl Acetic Anhydride acylation Step 1: Acylation - Solvent: DCM - Base: Triethylamine - Temp: 0°C to RT start->acylation workup1 Aqueous Workup - Water & Brine Wash - Drying (Na₂SO₄) - Concentration acylation->workup1 intermediate Acylated Intermediate: Ethyl 2-acetamidopropanoate workup1->intermediate cyclization Step 2: Cyclization - Solvent: Toluene - Dehydrating Agent: P₂O₅ - Heat to Reflux intermediate->cyclization workup2 Quenching & Extraction - Quench with NaHCO₃ - Extract with Ethyl Acetate - Dry & Concentrate cyclization->workup2 purification Purification - Column Chromatography (Silica Gel, Hexane/EtOAc) workup2->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Rationale Behind Experimental Choices
  • Choice of Base: Triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid formed during the acylation reaction, driving the reaction to completion.

  • Dehydrating Agent: Phosphorus pentoxide or sulfuric acid acts as a powerful dehydrating agent, facilitating the intramolecular cyclization and aromatization to form the oxazole ring.

  • Purification: Column chromatography is essential to remove any unreacted starting materials, byproducts, and residual reagents, ensuring the high purity of the final compound required for subsequent applications.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The oxazole moiety is a common scaffold in many biologically active compounds.

  • Scaffold for Bioactive Molecules: The oxazole ring is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Precursor for Carboxylic Acids and Amides: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides. These derivatives can then be used in peptide couplings or other transformations to build larger, more complex molecules.

  • Fragment-Based Drug Discovery: Due to its relatively small size and specific chemical features, this compound can be used as a fragment in fragment-based drug discovery (FBDD) to identify new lead compounds.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthesis. Its utility as a chemical building block makes it a compound of high interest for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of novel therapeutics.

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-Methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for ethyl 4-methyloxazole-5-carboxylate (CAS No: 20485-39-6), a key heterocyclic building block in medicinal and agrochemical research.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this characterization, providing a unique fingerprint of the molecular structure.

This document is structured to offer not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation, ensuring a trustworthy and authoritative resource for laboratory professionals.

Molecular Structure and Overview

This compound possesses a compact, functionalized heterocyclic core. The molecule, with the formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol , features an oxazole ring substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.[3] This arrangement of an electron-donating methyl group and an electron-withdrawing ester group on the aromatic oxazole ring dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Analysis

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and parameter selection.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard, setting the 0 ppm point for both ¹H and ¹³C spectra.

  • Filtration: Filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR , a standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , a proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A higher sample concentration (50-100 mg) is often required due to the low natural abundance of the ¹³C isotope.

Diagram: General NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-25 mg of Sample p2 Dissolve in 0.6 mL Deuterated Solvent + TMS p1->p2 p3 Filter into NMR Tube p2->p3 a1 Insert Sample into Spectrometer Magnet p3->a1 a2 Lock & Shim a1->a2 a3 Acquire Spectra (¹H, ¹³C, etc.) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Integrate & Analyze d2->d3

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
a ~8.0 - 8.2 Singlet N/A 1H Oxazole Ring Proton (H-2)
b ~4.3 - 4.4 Quartet ~7.1 Hz 2H Methylene Protons (-O-CH₂ -CH₃)
c ~2.5 - 2.6 Singlet N/A 3H Methyl Protons (Ring-CH₃ )

| d | ~1.3 - 1.4 | Triplet | ~7.1 Hz | 3H | Methyl Protons (-O-CH₂-CH₃ ) |

Interpretation:

  • Oxazole Proton (a): The proton at the C-2 position of the oxazole ring is expected to be the most deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic ring current. It will appear as a sharp singlet downfield.

  • Ethyl Ester Group (b, d): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (b ) are adjacent to an electronegative oxygen atom, shifting them downfield to ~4.3-4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (d ) are further from the oxygen and appear upfield at ~1.3-1.4 ppm, split into a triplet by the two methylene protons. The coupling constant for both signals will be identical (~7.1 Hz).

  • Ring Methyl Group (c): The methyl group attached to the oxazole ring is in an aromatic environment and is expected to appear as a singlet around 2.5-2.6 ppm.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment
~161 - 163 Ester Carbonyl (C =O)
~156 - 158 Oxazole Ring Carbon (C -2)
~151 - 153 Oxazole Ring Carbon (C -4)
~128 - 130 Oxazole Ring Carbon (C -5)
~60 - 62 Methylene Carbon (-O-CH₂ -CH₃)
~14 - 15 Methyl Carbon (-O-CH₂-CH₃ )

| ~11 - 12 | Methyl Carbon (Ring-CH₃ ) |

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield (>160 ppm).

  • Oxazole Ring Carbons: The three carbons within the oxazole ring have distinct chemical shifts. C-2 is typically the most deshielded of the ring carbons due to its position between two heteroatoms. The substituted C-4 and C-5 carbons will appear in the aromatic region, with their exact shifts influenced by their substituents.

  • Ethyl and Methyl Carbons: The aliphatic carbons of the ethyl ester and the ring methyl group appear in the upfield region of the spectrum (<65 ppm), consistent with typical sp³-hybridized carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Analysis

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions corresponding to the ester functional group and the oxazole ring.

Table 3: Predicted Characteristic IR Absorption Bands

Predicted Frequency (cm⁻¹) Vibration Type Functional Group
~2980 - 3000 C-H Stretch (sp³) Alkyl groups (CH₃, CH₂)
~1720 - 1740 C=O Stretch Ester
~1580 - 1650 C=N and C=C Stretch Oxazole Ring
~1200 - 1300 C-O Stretch (asymmetric) Ester (O=C-O )

| ~1050 - 1150 | C-O Stretch (symmetric) | Ester (O -C-C) & Ring Ether |

Interpretation:

  • C=O Stretch: The most prominent and diagnostic peak will be the strong, sharp absorption from the ester carbonyl stretch, expected around 1730 cm⁻¹. This is a clear indicator of the ester functional group.

  • C-H Stretches: In the region just below 3000 cm⁻¹, absorptions from the sp³ C-H stretching of the methyl and methylene groups will be present.

  • Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring will produce one or more medium-intensity bands in the 1580-1650 cm⁻¹ region.

  • C-O Stretches: The "fingerprint region" (<1500 cm⁻¹) will contain strong bands corresponding to the C-O stretching modes of the ester group and the ether linkage within the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, it allows for structural elucidation and confirmation.

Experimental Protocol: GC-MS Analysis

Methodology (Electron Ionization - EI):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC). The heated injection port (e.g., 250 °C) vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). A temperature gradient is used to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a high-energy molecular ion (M•⁺).

  • Fragmentation & Detection: The unstable molecular ion undergoes fragmentation. The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Predicted Mass Spectrum and Fragmentation Analysis

The monoisotopic mass of this compound (C₇H₉NO₃) is 155.06 Da.[3] The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 155, followed by a series of fragment ions resulting from predictable cleavage pathways.

Table 4: Predicted Major Fragments in EI-MS

m/z Proposed Fragment Ion Loss from Molecular Ion (m/z 155)
155 [C₇H₉NO₃]•⁺ (Molecular Ion) N/A
127 [M - C₂H₄]•⁺ Ethylene (28 Da)
110 [M - OCH₂CH₃]⁺ Ethoxy radical (45 Da)
82 [M - COOEt]⁺ Carboethoxy group (73 Da)

| 43 | [CH₃CO]⁺ (Acylium ion) | C₅H₄NO₂ (112 Da) |

Interpretation of Fragmentation: The fragmentation of the molecular ion (m/z 155) is driven by the stability of the resulting fragments and the presence of functional groups that are prone to cleavage.

  • Loss of Ethylene (m/z 127): A common fragmentation pathway for ethyl esters is a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (28 Da).

  • α-Cleavage (Loss of Ethoxy Radical, m/z 110): Cleavage of the C-O bond adjacent to the carbonyl group results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), forming a stable acylium ion.

  • Loss of the Ester Group (m/z 82): Cleavage of the bond between the oxazole ring and the carbonyl carbon can lead to the loss of the entire carboethoxy radical (•COOEt, 73 Da).

  • Formation of the Base Peak (m/z 43): The NIST mass spectrum for this compound shows a base peak at m/z 43.[3] This highly stable fragment is characteristic of an acylium ion, [CH₃CO]⁺. Its formation involves a more complex rearrangement and fragmentation of the oxazole ring itself, a common pathway in the mass spectrometry of substituted oxazoles.

Diagram: Predicted Mass Spec Fragmentation

G cluster_frags Key Fragmentation Pathways mol Molecular Ion (M•⁺) m/z 155 frag1 [M - C₂H₄]•⁺ m/z 127 mol:f1->frag1:f0 - C₂H₄ frag2 [M - •OEt]⁺ m/z 110 mol:f1->frag2:f0 - •OCH₂CH₃ frag3 [M - •COOEt]⁺ m/z 82 mol:f1->frag3:f0 - •COOEt frag4 [CH₃CO]⁺ m/z 43 (Base Peak) mol:f1->frag4:f0 Rearrangement & Cleavage

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis via NMR, IR, and MS provides a robust and validated structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the assigned structure. Together, these techniques provide the necessary data to ensure the identity, purity, and structural integrity of this important chemical intermediate, underpinning its reliable use in research and development.

References

Solubility of ethyl 4-methyloxazole-5-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 4-Methyloxazole-5-Carboxylate in Organic Solvents

Foreword: Navigating the Pre-formulation Landscape

In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) or its key intermediates are foundational pillars upon which success is built. Among these, solubility stands out as a critical determinant of a compound's fate, influencing everything from reaction kinetics in process chemistry to bioavailability in preclinical studies.[1] This guide is dedicated to this compound, a vital heterocyclic building block frequently employed in the synthesis of bioactive molecules and pharmaceuticals.[2][3] While this intermediate is widely utilized, its solubility profile in common organic solvents is not extensively documented in public literature.

Therefore, this document moves beyond a simple data sheet. It is designed as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will not only explore the theoretical underpinnings of this compound's solubility but also provide robust, field-proven methodologies for its empirical determination. The objective is to empower you, the scientist, with the knowledge and practical protocols necessary to generate high-quality, reliable solubility data in your own laboratory, thereby accelerating your research and development programs.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in different solvent environments. The structure, a substituted oxazole, features a mix of polar (ester group, oxazole nitrogen and oxygen) and non-polar (ethyl and methyl groups) functionalities, suggesting a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [4]
CAS Number 20485-39-6[4]
Melting Point 38 °C[5]
Boiling Point 59-62 °C @ 1.5 Torr[5]
Density 1.139 g/cm³[5]

The molecule's ester group can act as a hydrogen bond acceptor, while the absence of acidic protons makes it incapable of hydrogen bond donation. Its modest molecular weight and low melting point suggest that its crystal lattice energy may not be prohibitively high, which is generally favorable for dissolution. Based on these features, we can anticipate moderate to good solubility in polar aprotic solvents and lower alcohols, with diminishing solubility in highly non-polar, aliphatic solvents.

The Theoretical Framework: What Governs Solubility?

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol).

At its core, this process can be visualized as a three-step energetic cycle, which provides the causal logic behind the "like dissolves like" principle.

cluster_0 Solute (Crystal Lattice) cluster_1 Solvent (Bulk) cluster_2 Solution (Solvated Solute) A_placeholder C_placeholder Solute_Separated Separated Solute Molecules A_placeholder->Solute_Separated  ΔH_lattice > 0 (Endothermic)   B_placeholder Solvent_Cavity Solvent with 'Cavities' B_placeholder->Solvent_Cavity  ΔH_cavity > 0 (Endothermic)   Solute_Separated->C_placeholder  ΔH_solvation < 0 (Exothermic)  

Caption: Thermodynamic cycle of dissolution.
  • Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is always an endothermic process.

  • Cavitation Energy (ΔH_cavity): Energy needed to overcome the solvent-solvent interactions to create a "hole" for the solute molecule. This is also endothermic.

  • Solvation Energy (ΔH_solvation): Energy released when the solute molecule is placed in the cavity and forms new solute-solvent interactions. This is an exothermic process.

Solubility is favored when the energy released during solvation is sufficient to overcome the energy penalties of breaking the solute and solvent interactions. For this compound, this means selecting solvents that can effectively interact with its ester and oxazole moieties.

Methodologies for Accurate Solubility Determination

In drug development, solubility can be categorized into two types: kinetic and thermodynamic.[6] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[6][7] Thermodynamic solubility, however, is the true equilibrium concentration of a compound in a given solvent at a specific temperature and is the gold standard for pre-formulation.[7] This guide will focus on determining thermodynamic solubility.

The Gold-Standard: Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[8] It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved.

Protocol: Equilibrium Solubility via Shake-Flask and HPLC-UV Analysis

  • Preparation: Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial.

  • Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. Rationale: An excess of solid must be visible to ensure saturation.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours. Rationale: 24 hours is a standard starting point to ensure equilibrium is reached for most compounds. For compounds with slow dissolution kinetics, this may need to be extended to 48 or 72 hours, which can be verified by taking measurements at multiple time points.

  • Phase Separation: After equilibration, allow the vial to rest for 1-2 hours for coarse solids to settle. Then, centrifuge the vial at >10,000 x g for 15-20 minutes to pellet all undissolved solid. Rationale: This step is critical. Inadequate separation is a common source of error, leading to artificially high solubility values.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase (e.g., 1:100 followed by another 1:100 for a 1:10,000 total dilution) to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared from a known stock solution of the compound.

  • Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = [Concentration from HPLC (mg/mL)] * [Total Dilution Factor]

start Start: Weigh Excess Solid add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (24-48h, 25°C) on Orbital Shaker add_solvent->equilibrate centrifuge Centrifuge (>10,000 x g) to Pellet Solid equilibrate->centrifuge supernatant Extract Clear Supernatant centrifuge->supernatant dilute Perform Serial Dilution supernatant->dilute hplc Analyze via HPLC-UV against Calibration Curve dilute->hplc calculate Calculate Final Solubility hplc->calculate end End: Report Data (mg/mL) calculate->end

Caption: Workflow for the Shake-Flask solubility method.
High-Throughput Screening: Miniaturized Shake-Flask in 96-Well Plates

For earlier stages of discovery where multiple solvents or conditions are being tested, the shake-flask method can be miniaturized.[8]

Protocol: 96-Well Plate Equilibrium Solubility

  • Compound Plating: Dispense a known amount of the compound (e.g., 1-2 mg) into each well of a 96-well plate. This can be done gravimetrically or by evaporating a stock solution.

  • Solvent Addition: Add a precise volume of each test solvent (e.g., 200 µL) to the appropriate wells.

  • Sealing and Equilibration: Seal the plate with a chemically resistant, pierceable seal. Place on a plate shaker at a controlled temperature for 24-48 hours.

  • Separation: Centrifuge the entire plate to pellet the undissolved solid.

  • Analysis: Use an automated liquid handler to transfer a small aliquot of the supernatant to a new analysis plate, performing dilutions as necessary. Quantification is typically done via HPLC-UV or LC-MS/MS.

Experimental Design: Key Considerations for Self-Validating Protocols

A robust solubility assessment requires careful planning. The choices made during experimental design are critical for generating trustworthy and reproducible data.

Solvent Panel Selection

A comprehensive solvent screen should include representatives from different classes to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventDielectric Constant (ε)Polarity IndexRationale for Inclusion
Polar Protic Methanol32.75.1Probes hydrogen bond donation/acceptance. Common in synthesis.
Ethanol24.54.3Common processing and formulation solvent.
Polar Aprotic Acetonitrile37.55.8Common reversed-phase HPLC mobile phase component.
Dimethyl Sulfoxide (DMSO)46.77.2High solubilizing power; universal stock solvent.[1]
Acetone20.75.1Common washing and reaction solvent.
Moderate Polarity Ethyl Acetate6.04.4Mimics ester functionality; common extraction solvent.
Dichloromethane (DCM)9.13.1Widely used in organic synthesis.
Non-Polar Toluene2.42.4Representative aromatic solvent.
Heptane1.90.1Representative aliphatic solvent; anti-solvent potential.
Temperature Control

Solubility is temperature-dependent. All experiments should be conducted in a tightly controlled temperature environment (e.g., 25.0 ± 0.5 °C). Reporting the temperature at which the measurement was made is mandatory for the data to be meaningful.

Solid-State Characterization (Trustworthiness)

The crystal form (polymorph) of the solid material can significantly impact its measured solubility. It is best practice to analyze the starting material and the residual solid after the experiment by a technique like X-Ray Powder Diffraction (XRPD) to ensure that no polymorphic transformation or solvation has occurred during the equilibration period. This step is a hallmark of a self-validating system.

Data Interpretation and Application

The quantitative data generated should be tabulated clearly. While specific experimental data for this compound is not publicly available, a typical output would be structured as follows for comparative analysis.

Illustrative Solubility Data Table for this compound at 25°C

SolventSolubility ClassificationSolubility (mg/mL)Solubility (M)
DMSOVery Soluble> 100 (Hypothetical)> 0.64 (Hypothetical)
MethanolFreely Soluble35-100 (Hypothetical)0.23 - 0.64 (Hypothetical)
AcetonitrileSoluble10-33 (Hypothetical)0.06 - 0.21 (Hypothetical)
Ethyl AcetateSparingly Soluble1-10 (Hypothetical)0.006 - 0.06 (Hypothetical)
TolueneSlightly Soluble0.1-1 (Hypothetical)0.0006 - 0.006 (Hypothetical)
HeptaneVery Slightly Soluble< 0.1 (Hypothetical)< 0.0006 (Hypothetical)

Note: The quantitative values above are illustrative examples to demonstrate data presentation and are not actual experimental results.

Applications in Drug Development:

  • Process Chemistry: High solubility in a reaction solvent is required for efficient synthesis, while low solubility in an anti-solvent is necessary for effective crystallization and purification.

  • Pre-formulation: Solubility data guides the selection of vehicles for preclinical toxicology studies and informs the feasibility of different formulation strategies (e.g., solutions, suspensions).

  • Discovery Screening: In early discovery, solubility data helps triage compounds, flagging those with poor properties that are likely to fail later in development.[6]

Conclusion

While a definitive, public database on the solubility of this compound in a wide array of organic solvents is lacking, this guide provides the complete theoretical and practical framework for its determination. By understanding the physicochemical properties of the molecule and applying robust, validated methodologies like the shake-flask method, researchers can generate the high-quality data essential for making informed decisions in their synthetic, medicinal, and pharmaceutical development programs. Adherence to best practices in experimental design, including careful solvent selection, temperature control, and solid-state analysis, will ensure the integrity and value of the results.

References

The Synthetic Chemist's Guide to Oxazole-5-Carboxylates: From Seminal Discoveries to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole-5-Carboxylate Core - A Privileged Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of therapeutic agents.[1][3] Among the various substituted oxazoles, the oxazole-5-carboxylate moiety stands out as a particularly valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4] The presence of the carboxylate group provides a versatile handle for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to oxazole-5-carboxylates, delves into the mechanisms of classical and modern synthetic methodologies, and offers practical insights for their application in research and drug development.

The Genesis of Oxazole Synthesis: A Historical Perspective

The journey into the synthesis of oxazoles began in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and diverse field of organic chemistry. While the initial discoveries were not specifically focused on oxazole-5-carboxylates, they established the fundamental principles of oxazole ring formation.

The Robinson-Gabriel Synthesis: A Cornerstone of Oxazole Chemistry

One of the earliest and most enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[5][6] This powerful reaction involves the intramolecular cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[7][8] The reaction is typically catalyzed by a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.[7]

The versatility of the Robinson-Gabriel synthesis allows for the preparation of a wide range of substituted oxazoles. For the synthesis of oxazole-5-carboxylates, the starting α-acylamino ketone would need to incorporate an ester or a precursor to a carboxylate group at the appropriate position.

A significant advancement in the application of this method is the tandem Ugi/Robinson-Gabriel sequence, which allows for the concise synthesis of 2,4,5-trisubstituted oxazoles from simple starting materials in a multicomponent fashion.[9]

The Cornforth and Cook-Heilbron Syntheses: Alternative Pathways to the Oxazole Ring

In the 1940s, two other notable methods for oxazole synthesis were developed. The Cornforth rearrangement , first reported by John Cornforth in 1949, is a thermal rearrangement of a 4-acyloxazole where the acyl group and the C5 substituent exchange positions.[10] This reaction proceeds through a nitrile ylide intermediate and has been utilized in the synthesis of amino acids where oxazoles are key intermediates.[10]

The Cook-Heilbron synthesis , discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, provides a route to 5-aminothiazoles, but related chemistry can be adapted for oxazole synthesis.[11] It involves the reaction of α-aminonitriles with reagents like carbon disulfide.[11]

The Van Leusen Reaction: A Paradigm Shift in Oxazole Synthesis

A major breakthrough in oxazole synthesis came in 1972 with the development of the Van Leusen reaction .[1] This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[12][13] The reaction is prized for its mild conditions, broad substrate scope, and operational simplicity.[1]

The Van Leusen reaction is particularly well-suited for the synthesis of 5-substituted oxazoles, making it a go-to method for preparing oxazole-5-carboxylate precursors.[1] The general mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of toluenesulfinic acid to yield the aromatic oxazole.[1]

Modern variations of the Van Leusen reaction include one-pot syntheses of 4,5-disubstituted oxazoles in ionic liquids and microwave-assisted protocols, which offer improved efficiency and more environmentally friendly conditions.[1][14]

Modern Synthetic Methodologies for Oxazole-5-Carboxylates

Building upon the classical foundations, contemporary organic synthesis has introduced a plethora of innovative methods for constructing the oxazole-5-carboxylate scaffold with greater efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception. Various transition metals, including palladium, copper, and gold, have been employed to catalyze the formation of the oxazole ring.

  • Palladium-catalyzed direct arylation methods have been developed for the regioselective functionalization of oxazoles at the C2 and C5 positions.[15]

  • Copper-catalyzed methods include the oxidative cyclization of enamides and multicomponent reactions involving carboxylic acids, benzoin, and ammonium acetate.[16][17]

  • A recent development involves a silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and cyclization with isocyanides.[18]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. As mentioned earlier, the tandem Ugi/Robinson-Gabriel reaction is a prime example of an MCR for oxazole synthesis.[9] Another notable MCR is an acid-promoted tandem cyclization of arylglyoxal monohydrates, nitriles, and various C-nucleophiles to produce fully substituted oxazoles.[19]

MethodKey ReactantsCatalyst/ConditionsKey Advantages
Robinson-Gabriel α-Acylamino ketoneDehydrating agent (e.g., H₂SO₄)Versatile, well-established
Van Leusen Aldehyde, TosMICBase (e.g., K₂CO₃)Mild conditions, good for 5-substituted oxazoles
Metal-Catalyzed Varies (e.g., amides, ketones)Pd, Cu, Au catalystsHigh efficiency and selectivity
Multicomponent Multiple simple starting materialsVariesHigh atom economy, rapid access to complexity

Experimental Protocols for Key Syntheses

Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol is a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.[1]

Protocol 2: One-Pot Synthesis of a 4,5-Disubstituted Oxazole via a Modified Van Leusen Reaction

This protocol describes a one-pot synthesis of a 4,5-disubstituted oxazole using an ionic liquid as the solvent.

Materials:

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Ionic liquid (e.g., [bmim]BF₄) (2 mL)

  • Aliphatic halide (1.1 mmol)

  • Aldehyde (1.2 mmol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve TosMIC (1.0 mmol) and K₂CO₃ (1.5 mmol) in the ionic liquid (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aliphatic halide (1.1 mmol) and continue stirring for the time required for the alkylation to complete (monitor by TLC).

  • Add the aldehyde (1.2 mmol) to the reaction mixture and stir at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Applications in Drug Development: The Impact of the Oxazole-5-Carboxylate Scaffold

The oxazole moiety is a common feature in a number of FDA-approved drugs, highlighting its importance in pharmaceutical research.[20][21] While specific drugs containing the oxazole-5-carboxylate core are less commonly highlighted in general reviews, this scaffold is a crucial intermediate in the synthesis of many biologically active compounds. For instance, the versatility of the carboxylate group allows for its conversion into amides, esters, and other functional groups, which are prevalent in drug molecules.

The synthesis of ethyl 2-aminooxazole-5-carboxylate, for example, provides a building block with multiple points for diversification, making it a valuable starting material for creating libraries of potential drug candidates.[22][23][24] Research has shown that oxazole derivatives possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][25][26]

Conclusion and Future Outlook

The synthesis of oxazole-5-carboxylates has evolved significantly from the seminal discoveries of Robinson and Gabriel to the sophisticated metal-catalyzed and multicomponent reactions of the 21st century. The development of robust and versatile methods like the Van Leusen reaction has made this privileged scaffold readily accessible to medicinal chemists. As our understanding of disease pathways deepens, the ability to rapidly synthesize and modify complex molecules containing the oxazole-5-carboxylate core will be crucial for the discovery of the next generation of therapeutic agents. Future research will likely focus on developing even more efficient, sustainable, and enantioselective methods for the synthesis of these valuable compounds, further solidifying their importance in the landscape of drug discovery and development.

References

Methodological & Application

Application Note & Protocol: A Robust One-Pot Synthesis of Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methyloxazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its substituted oxazole core is a common motif in a variety of biologically active molecules, including those with antimicrobial and anti-inflammatory properties[1]. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from readily available starting materials: ethyl 2-chloro-3-oxobutanoate and ammonium formate. The presented methodology is a variation of the classic Hantzsch oxazole synthesis, valued for its operational simplicity and efficiency.

This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also a deep dive into the reaction mechanism, optimization strategies, and troubleshooting.

Reaction Mechanism: A Hantzsch-Type Synthesis

The synthesis proceeds via a Hantzsch-type condensation reaction. In this specific application, ethyl 2-chloro-3-oxobutanoate, an α-halo-β-ketoester, reacts with a source of ammonia and a carbonyl, provided by ammonium formate and formic acid, respectively, to form the oxazole ring.

The generally accepted mechanism involves the following key steps:

  • Imine Formation: The ammonium formate serves as an in-situ source of ammonia, which reacts with the ketone carbonyl of ethyl 2-chloro-3-oxobutanoate to form an enamine intermediate.

  • Intramolecular Cyclization: The nitrogen of the enamine then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular fashion. This step forms the five-membered dihydrooxazole ring.

  • Dehydration and Aromatization: The dihydrooxazole intermediate undergoes dehydration, driven by the acidic conditions and heat, to yield the stable aromatic oxazole ring of the final product.

Experimental Protocol

This protocol is adapted from established synthetic procedures for the target molecule[2].

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mol)Eq.
Ethyl 2-chloro-3-oxobutanoateC6H9ClO3164.5940.0 g0.2431.0
Ammonium formateCH5NO263.0680.0 g1.275.2
Formic acid (99%)CH2O246.03240 mL--
Water (deionized)H2O18.02~2 L--
Sodium carbonateNa2CO3105.99As needed--
Diethyl ether(C2H5)2O74.12~1 L--
Magnesium sulfate (anhydrous)MgSO4120.37As needed--
Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-3-oxobutanoate (40.0 g, 0.243 mol) and formic acid (240 mL). Stir the solution at room temperature to ensure homogeneity.

  • Addition of Ammonium Formate: To the stirred solution, add ammonium formate (80.0 g, 1.27 mol) in portions. Note: The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Neutralization: After cooling to room temperature, dilute the reaction mixture with 1 L of water. Carefully neutralize the solution with solid sodium carbonate until the pH is approximately 7-8. Caution: CO2 evolution will cause foaming.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract with diethyl ether (3 x 300 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude product, a colorless oil, can be purified by vacuum distillation (10 mmHg, b.p. 53-61 °C) to afford this compound[2].

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 500 mL RBF with ethyl 2-chloro-3-oxobutanoate and formic acid B Add ammonium formate in portions A->B Stir at RT C Heat to reflux for 5 hours B->C D Cool to RT and dilute with water C->D E Neutralize with Na2CO3 D->E F Extract with diethyl ether (3x) E->F G Dry organic layers (MgSO4) and concentrate F->G H Purify by vacuum distillation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

While the provided protocol is robust, understanding the causality behind potential issues is key to successful synthesis and optimization.

  • Low Yield:

    • Incomplete Reaction: Ensure the reflux temperature is maintained for the full 5 hours. Incomplete conversion is a common cause of low yield. Consider extending the reaction time and monitoring by TLC.

    • Loss during Work-up: Ensure the aqueous layer is thoroughly extracted. The product has some water solubility, so multiple extractions are crucial. Also, ensure the pH is truly neutral or slightly basic before extraction to maximize the amount of product in the organic phase.

  • Impure Product:

    • Starting Material Contamination: The boiling points of the starting material and product are relatively close. Careful fractional distillation is necessary for high purity.

    • Side Reactions: Overheating or prolonged reaction times can lead to decomposition or side reactions. Stick to the recommended reaction time and temperature.

  • Reaction Stalls:

    • Moisture: Ensure all reagents and glassware are dry, as excess water can interfere with the reaction.

    • Reagent Quality: Use high-purity starting materials. Degradation of ethyl 2-chloro-3-oxobutanoate or ammonium formate can lead to a stalled reaction.

Troubleshooting Decision Tree

G cluster_yield Low Yield Analysis cluster_purity Purity Analysis start Low Yield or Impure Product check_tlc Check TLC of crude product start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete optimize_rxn Optimize Reaction: - Increase reaction time - Check reflux temperature incomplete->optimize_rxn Yes workup_issue Work-up Issue? incomplete->workup_issue No optimize_workup Optimize Work-up: - Perform additional extractions - Check pH before extraction workup_issue->optimize_workup Yes check_nmr Analyze NMR/GC-MS of purified product workup_issue->check_nmr No sm_present Starting Material Present? check_nmr->sm_present optimize_distill Optimize Purification: - Use fractional distillation column - Adjust vacuum pressure sm_present->optimize_distill Yes other_impurities Other Impurities? sm_present->other_impurities No optimize_conditions Optimize Conditions: - Lower reaction temperature - Reduce reaction time other_impurities->optimize_conditions Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Streamlined One-Pot Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The oxazole motif is a cornerstone in medicinal chemistry, present in a wide array of natural products and pharmaceuticals valued for their diverse biological activities.[1][2][3][4] This application note presents a highly efficient and practical one-pot methodology for the synthesis of 4,5-disubstituted oxazoles directly from readily available carboxylic acids. By leveraging an in-situ acid activation strategy, this protocol circumvents the need for pre-functionalized starting materials, offering a streamlined, scalable, and versatile route to this privileged heterocyclic scaffold. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, and data on the reaction's broad substrate scope, empowering researchers to rapidly generate libraries of complex oxazole derivatives for drug discovery and development programs.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic oxazole ring is a "privileged scaffold" in drug development, capable of engaging with a wide spectrum of biological targets through various non-covalent interactions.[5][6][7] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities have cemented its importance in modern medicinal chemistry.[7] Consequently, oxazole derivatives have demonstrated potent antiviral, anti-inflammatory, antibacterial, and anticancer properties.[3][7]

Traditional methods for oxazole synthesis often require multi-step sequences or harsh reaction conditions, such as the Robinson-Gabriel and Bredereck reactions.[8] The development of one-pot multicomponent strategies, such as those based on the Ugi or Passerini reactions, has marked a significant advancement, but these often do not start from simple carboxylic acids.[9][10][11][12][13] The protocol detailed herein addresses this synthetic gap, providing a direct transformation of carboxylic acids into valuable 4,5-disubstituted oxazoles.[14]

Mechanistic Rationale and Strategy

The core of this one-pot strategy lies in the efficient in-situ activation of the carboxylic acid, transforming its typically unreactive carboxyl group into a potent electrophile poised for reaction with a nucleophilic isocyanide partner.[14] This avoids the need to first convert the acid to a more reactive derivative like an acid chloride or anhydride in a separate step.

The transformation proceeds through a plausible, logical sequence of events:

  • Activation: The carboxylic acid is activated by a stable triflylpyridinium reagent (DMAP-Tf) in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). This generates a highly reactive acylpyridinium salt intermediate.[14]

  • Nucleophilic Attack: An activated isocyanide, such as ethyl isocyanoacetate or tosylmethyl isocyanide (TosMIC), is deprotonated by a base. This carbanion then acts as the key nucleophile, attacking the electrophilic carbonyl carbon of the acylpyridinium salt.[14]

  • Cyclization and Dehydration: The resulting adduct undergoes a rapid intramolecular cyclization, followed by dehydration, to forge the aromatic oxazole ring.[14]

This entire cascade occurs in a single reaction vessel, enhancing operational simplicity and overall efficiency.

G cluster_workflow Overall Synthetic Workflow A Carboxylic Acid (R1-COOH) B Isocyanide (R2-CH2-NC) C In-Situ Activation (DMAP, DMAP-Tf) D One-Pot Reaction Vessel C->D Addition of Reagents E Cyclization & Dehydration D->E Heating F 4,5-Disubstituted Oxazole E->F

Caption: High-level overview of the one-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from a robust method developed for the direct synthesis of 4,5-disubstituted oxazoles.[14]

Materials and Reagents:

  • Carboxylic Acid (Substrate 1)

  • Isocyanide (e.g., Ethyl isocyanoacetate or TosMIC) (Substrate 2)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethyl-4-pyridinaminium trifluoromethanesulfonate (DMAP-Tf)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Screw-capped reaction vial with a Teflon-coated stir bar

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Magnetic stir plate with heating

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, oven-dried screw-capped vial containing a magnetic stir bar, add the carboxylic acid (1.0 equiv., e.g., 0.21 mmol) and DMAP (1.5 equiv., e.g., 0.32 mmol).

  • Inert Atmosphere: Seal the vial and purge with a gentle stream of dry nitrogen or argon for 2-3 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, e.g., 2.0 mL) via syringe. Stir the mixture at room temperature until the solids dissolve.

  • Acid Activation: Carefully add the DMAP-Tf reagent (1.3 equiv., e.g., 0.27 mmol) in one portion. The reaction mixture may change color or become slightly warm. Stir for 5 minutes at room temperature.

    • Causality Note: This step is critical as it generates the reactive acylpyridinium intermediate. Allowing 5 minutes ensures complete activation before the nucleophile is introduced.

  • Isocyanide Addition: Add the isocyanide reagent (1.2 equiv., e.g., 0.25 mmol) to the reaction mixture via syringe.

  • Reaction: Tightly seal the vial and place it in a preheated oil bath at 40 °C. Stir vigorously for 30 minutes to 2 hours.

    • Self-Validation Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) until consumption of the limiting starting material is observed.

  • Quenching and Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 4,5-disubstituted oxazole product.

G A R1-COOH + DMAP B Acylpyridinium Salt Intermediate A->B + DMAP-Tf D Adduct Formation B->D Nucleophilic Attack C Deprotonated Isocyanide (R2-CH-NC)⁻ C->D E Intramolecular Cyclization D->E F Final Oxazole Product E->F - H2O

Caption: Plausible reaction mechanism for the one-pot oxazole synthesis.

Substrate Scope and Versatility

This methodology demonstrates remarkable versatility, accommodating a wide range of functional groups on both the carboxylic acid and isocyanide coupling partners. This tolerance is crucial for applications in medicinal chemistry, where sensitive functional groups are common.

EntryCarboxylic Acid (R¹)Isocyanide (R²)Product Yield (%)[14]
1Phenyl-COOEt95%
24-Methoxyphenyl-COOEt96%
34-Chlorophenyl-COOEt94%
42-Naphthyl-COOEt92%
53-Thienyl-COOEt85%
6Cinnamyl-COOEt81%
7Phenyl-Tosyl88%
84-Bromophenyl-Tosyl89%

Table 1: Representative examples showcasing the broad substrate scope of the one-pot oxazole synthesis. Yields are for isolated, purified products.

The reaction is successful with electron-rich and electron-deficient aromatic carboxylic acids, as well as heteroaromatic and aliphatic acids. The tolerance for halides (e.g., -Cl, -Br) is particularly noteworthy, as these groups can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further diversify the oxazole core.[4][15]

Conclusion and Outlook

The described one-pot synthesis provides a powerful and direct route to 4,5-disubstituted oxazoles from fundamental building blocks. Its operational simplicity, mild conditions, broad functional group tolerance, and scalability make it an invaluable tool for researchers in organic synthesis and drug discovery.[14] By streamlining access to this key heterocyclic motif, this protocol facilitates the rapid generation of novel chemical entities for biological screening, ultimately accelerating the journey from lead identification to clinical development.

References

Application Notes & Protocols: Ethyl 4-methyloxazole-5-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] Ethyl 4-methyloxazole-5-carboxylate (E4M5C), in particular, represents a highly versatile and strategically important building block. Its unique arrangement of functional groups—an ester, a methyl group, and the oxazole core itself—offers multiple, orthogonal handles for chemical modification. This guide provides an in-depth exploration of E4M5C, detailing its reactivity, core synthetic transformations, and strategic application in the design of complex, biologically active molecules. Included are field-proven protocols and mechanistic insights intended for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the Oxazole Core

The five-membered aromatic heterocycle of oxazole is a recurring motif in a vast array of natural and synthetic compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic properties.[3][4] Its value in drug design is multifaceted:

  • Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other aromatic systems like thiazoles, imidazoles, and even phenyl rings, allowing for the fine-tuning of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5]

  • Structural Rigidity: The planar, aromatic nature of the oxazole core imparts a degree of conformational rigidity to molecules, which can be crucial for achieving high-affinity binding to biological targets.

  • Interaction Potential: The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking, facilitating diverse non-covalent interactions with enzymes and receptors.[1]

This compound (E4M5C) is an ideal entry point for harnessing these features. It is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, valued for its stability and predictable reactivity.[6]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20485-39-6[7]
Molecular Formula C₇H₉NO₃[6][7]
Molecular Weight 155.15 g/mol [6][7]
Boiling Point 204.1°C[6]
Storage Room temperature, sealed in dry conditions[8]

The reactivity of E4M5C is dictated by its three primary functional regions: the ethyl ester, the C4-methyl group, and the oxazole ring itself. This allows for a hierarchical and selective approach to molecular elaboration.

Reactivity_Map main This compound ester C5-Ethyl Ester (-COOEt) main->ester methyl C4-Methyl Group (-CH3) main->methyl ring C2-Position (Oxazole Ring) main->ring hydrolysis Saponification to Carboxylic Acid ester->hydrolysis 1. Base/Acid reduction Reduction to Primary Alcohol ester->reduction e.g., LiAlH4 condensation Aldol-type Condensation methyl->condensation Strong Base ch_activation C-H Functionalization ring->ch_activation e.g., Pd-catalysis amidation Amide Coupling hydrolysis->amidation 2. Coupling Agent

Caption: Key reactive sites of this compound.

Core Synthetic Transformations & Protocols

The true power of E4M5C lies in its capacity to be transformed into a variety of key intermediates. The most common and pivotal transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then serves as a linchpin for amide bond formation.

Workflow: From Ester to Amide Scaffolds

The conversion of the stable ethyl ester into a diverse library of amides is a fundamental two-step process that unlocks vast chemical space for structure-activity relationship (SAR) studies.

Caption: Standard workflow for converting E4M5C to amide derivatives.

Protocol 3.2: Saponification to 4-Methyloxazole-5-carboxylic Acid

Rationale: This protocol converts the chemically stable ethyl ester into the versatile carboxylic acid. Sodium hydroxide is a cost-effective base for this transformation. A co-solvent system (THF/water) is used to ensure the solubility of the organic starting material in the aqueous base. The reaction is typically monitored by TLC until the starting material is consumed. Acidification protonates the resulting carboxylate salt, causing the free acid to precipitate for easy isolation.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (e.g., 7.0 g) in a mixture of THF and water (e.g., 70 mL water).[9]

  • Saponification: Add sodium hydroxide (e.g., 8.0 g) to the solution.[9] Stir vigorously at room temperature (25°C) for 2-4 hours.

    • Expert Insight: While the reaction proceeds at room temperature, gentle heating (40-50°C) can accelerate the hydrolysis if the reaction is sluggish, but this risks potential side reactions if other sensitive functional groups are present. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting ester spot.

  • Work-up & Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2.[9] A white precipitate of 4-methyloxazole-5-carboxylic acid should form.

  • Isolation:

    • Option A (Filtration): If a clean, heavy precipitate forms, it can be collected by vacuum filtration. Wash the solid with cold water and dry under vacuum. This often yields a product of high purity.

    • Option B (Extraction): If the product is slow to precipitate or appears oily, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acid.

  • Validation: The resulting white solid can be characterized by ¹H NMR and melting point analysis. The disappearance of the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the NMR spectrum confirm the transformation.

Protocol 3.3: Amide Coupling via HATU Activation

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10][11] Peptide coupling reagents are used to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[12] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the ammonium salt of the amine and to facilitate the reaction.

Materials:

  • 4-Methyloxazole-5-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyloxazole-5-carboxylic acid.

  • Dissolution & Activation: Dissolve the acid in anhydrous DMF. Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq). Cool the solution to 0°C in an ice bath.

  • Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at 0°C.

    • Expert Insight: The order of addition is critical. Pre-mixing the acid, amine, and base before adding the coupling reagent minimizes side reactions, such as the self-condensation of the activated acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Trustworthiness Check: The aqueous washes are essential to remove unreacted acid, residual DMF, and byproducts from the HATU reagent. Failure to do so will complicate purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (typically using a gradient of hexanes and ethyl acetate) to yield the pure amide.

  • Validation: Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the structure and purity of the final amide product.

Case Study: Application in Bioactive Molecule Synthesis

The utility of E4M5C extends beyond simple amide libraries. It serves as a foundational piece in the total synthesis of more complex molecules. For instance, its derivatives are crucial for constructing inhibitors of various enzymes or ligands for specific receptors.[3][13] The ability to readily install diverse functionality via the protocols described above allows chemists to systematically probe the binding pockets of their targets.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined reactive sites allow for selective and high-yielding transformations, primarily through the hydrolysis of its ester and subsequent amide coupling. The protocols detailed herein provide a reliable and robust framework for researchers to leverage this scaffold in the creation of diverse chemical libraries and the synthesis of complex target molecules, accelerating the drug discovery process.

References

Introduction: The Strategic Union of Oxazoles and Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Substituted Oxazoles

Prepared by: Gemini, Senior Application Scientist

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The oxazole scaffold's value lies in its ability to engage with biological targets like enzymes and receptors through diverse non-covalent interactions.[2][5] Consequently, the development of robust synthetic methodologies to create complex, functionalized oxazole-containing molecules is of paramount importance to drug development professionals.

Among the most powerful tools in the synthetic chemist's arsenal for forging carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning, palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[7] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, the commercial availability and low toxicity of boronic acids, and its general reliability.[6][8]

This guide provides a detailed exploration of the application of Suzuki-Miyaura coupling for the synthesis of substituted biaryl and heteroaryl oxazoles. We will delve into the reaction mechanism, dissect the roles of key reagents, present optimized protocols, and offer field-proven troubleshooting advice to empower researchers in their synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen (C-X) bond of the substituted oxazole. This is often the rate-determining step of the reaction.[6] The process oxidizes palladium to a Pd(II) species. The reactivity of the halide is crucial, generally following the trend: I > OTf (triflate) > Br >> Cl.[7]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[10] For this to occur, the organoboron compound must be activated by a base.[11][12] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[7]

  • Reductive Elimination : In the final step, the two organic groups (the oxazole and the group from the boronic acid) on the palladium(II) complex are coupled, forming the desired new C-C bond.[10] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 Oxazole-Pd(II)L₂-X pd0->pd_complex_1 Oxidative Addition oxazole_halide Oxazole-X (Substrate) oxazole_halide->pd_complex_1 product Oxazole-R' (Product) pd_complex_2 Oxazole-Pd(II)L₂-R' pd_complex_1->pd_complex_2 Transmetalation boronic_acid R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd_complex_1 pd_complex_2->pd0 Reductive Elimination pd_complex_2->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki coupling with a substituted oxazole hinges on the judicious selection of each component. The electronic nature and steric hindrance of the substrates dictate the optimal choice of catalyst, ligand, base, and solvent.

ComponentOptions & ConsiderationsCausality & Expert Insights
Oxazole Electrophile Leaving Group (X): I, Br, OTf, Cl Position: C2, C4, C5The C-X bond strength and reactivity are critical for the oxidative addition step. 2-Halooxazoles are generally more reactive than those at the 4- or 5-positions.[2][13] While iodides and bromides are reliable, aryl chlorides are more economical but require highly active catalyst systems due to the strong C-Cl bond.[14]
Organoboron Nucleophile Boronic Acids (R-B(OH)₂): Common, commercially available. Boronate Esters (e.g., Pinacol): More stable, less prone to decomposition.[9]Boronic acids, especially heteroaryl ones, can be susceptible to protodeboronation (replacement of the boron group with hydrogen) under reaction conditions.[9] Using the corresponding pinacol ester can mitigate this instability.
Palladium Precatalyst Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃ Pd(II) Sources: Pd(OAc)₂, PdCl₂(dppf)Pd(0) sources can directly enter the catalytic cycle. Pd(II) sources are often more air-stable but must be reduced in situ to the active Pd(0) species, a process that can be facilitated by phosphine ligands or by a side reaction like the homocoupling of boronic acids.[9]
Ligand Triphenylphosphine (PPh₃): A general-purpose, traditional ligand. Buchwald Ligands (e.g., SPhos): Bulky, electron-rich monophosphine ligands. N-Heterocyclic Carbenes (NHCs): Highly electron-donating, thermally stable.[11]Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity.[9] For challenging couplings, such as with aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or NHCs are essential to promote the difficult oxidative addition and reductive elimination steps.[11][14]
Base Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Hydroxides: NaOHThe base is essential for activating the boronic acid for transmetalation.[12] The choice depends on substrate sensitivity and solvent. K₃PO₄ is a strong, effective base often used in challenging couplings.[12] Cs₂CO₃ is highly soluble in organic solvents and can be very effective.[12] Aqueous solutions of carbonates are common and cost-effective.[15]
Solvent Aprotic: Toluene, 1,4-Dioxane, THF, DMF Protic/Aqueous Mixtures: Toluene/H₂O, Dioxane/H₂O, EtOH/H₂OThe solvent must solubilize the reactants and catalyst. Anhydrous conditions can be used, but the addition of water is common and often beneficial.[7] Water can help dissolve the inorganic base and facilitate the transmetalation step.[16][17] For substrates with sensitive functional groups, carefully selecting a solvent system is crucial.[15]

General Protocol: Suzuki-Miyaura Coupling of a 2-Chlorooxazole Derivative

This protocol provides a representative, self-validating procedure for coupling a 4-aryl-2-chlorooxazole with an arylboronic acid. It emphasizes the establishment of an inert atmosphere, which is critical for preventing catalyst degradation.[18]

Materials:

  • 4-Aryl-2-chlorooxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or sealed vial, magnetic stir bar, nitrogen/argon line

Workflow Diagram:

Experimental_Workflow setup 1. Setup & Inerting reagents 2. Add Solid Reagents (Oxazole, Boronic Acid, Base, Catalyst, Ligand) setup->reagents solvent 3. Add Degassed Solvents (Dioxane/Water) reagents->solvent reaction 4. Heat Reaction (e.g., 80-100 °C, 12-24 h) solvent->reaction monitoring 5. Monitor Progress (TLC / GC-MS) reaction->monitoring workup 6. Aqueous Workup (Dilute, Extract with Organic Solvent) monitoring->workup If complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: Place the 4-aryl-2-chlorooxazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) into a flame-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Prepare the solvent mixture (4 mL dioxane, 1 mL water) and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting chlorooxazole is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[10]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure a properly inert atmosphere was maintained. Try a different palladium precatalyst or a more active ligand system (e.g., switch from PPh₃ to a Buchwald ligand).[14][19]
2. Inefficient TransmetalationThe base may be too weak or not soluble enough. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity.[12][19]
3. Poor Substrate ReactivityIf using an aryl chloride, the reaction may require higher temperatures, longer reaction times, or a more potent catalyst/ligand combination (e.g., an NHC-based catalyst).[11]
Protodeboronation Boronic acid is unstable under the reaction conditions.Use the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] Use milder bases (e.g., K₂CO₃) and avoid prolonged heating if possible.
Homocoupling of Boronic Acid Presence of oxygen or premature reduction of Pd(II) precatalyst.Thoroughly degas all solvents and maintain a strict inert atmosphere.[9] The presence of water can sometimes facilitate this side reaction.[17]
Difficult Purification Residual palladium or ligand byproducts.Filter the crude reaction mixture through a small plug of Celite or silica gel before concentration.[10] Employ appropriate chromatographic techniques for purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of substituted oxazoles, enabling the synthesis of a diverse range of biaryl and heteroaryl structures crucial for drug discovery. By understanding the underlying mechanism and the specific roles of each reaction component, researchers can rationally design experiments, optimize conditions, and troubleshoot challenges effectively. The protocols and insights provided in this guide serve as a robust foundation for scientists aiming to leverage this powerful transformation to accelerate the development of novel oxazole-based therapeutic agents.

References

Protocol for the N-alkylation of Oxazole Derivatives: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Oxazoles

Oxazoles, five-membered heterocyclic compounds containing nitrogen and oxygen, are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their derivatives are integral to numerous clinically used drugs, including anti-inflammatory agents like Oxaprozin and antibiotics such as Linezolid.[1] The functionalization of the oxazole core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules.

A key transformation in this context is the N-alkylation of the oxazole ring. This reaction targets the pyridine-type nitrogen atom at the 3-position, converting the neutral oxazole into a cationic N-alkyloxazolium salt.[1][4][5] These oxazolium salts are not merely intermediates; they are a class of compounds with significant applications of their own. They are widely explored as organocatalysts for reactions requiring polarity reversal (umpolung), such as the benzoin and Stetter reactions.[6][7][8][9] Furthermore, their ionic nature makes them valuable as specialty ionic liquids and as precursors for N-heterocyclic carbenes (NHCs). Given their importance, a robust and predictable protocol for their synthesis is essential for researchers in synthetic chemistry and drug development.[10][11][12][13]

This guide provides a detailed examination of the N-alkylation of oxazoles, blending mechanistic principles with practical, field-tested protocols to empower researchers to confidently synthesize these valuable compounds.

Application Notes: Mechanistic Insights and Experimental Design

A successful synthesis is built on a solid understanding of the reaction's underlying principles. The choices of substrate, reagents, and conditions are not arbitrary; they are dictated by the mechanism of the reaction and the chemical properties of the molecules involved.

The Reaction Mechanism: A Classic SN2 Transformation

The N-alkylation of an oxazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

  • Nucleophilic Center : The nitrogen atom at the 3-position (N-3) of the oxazole ring possesses a lone pair of electrons and is the most basic and nucleophilic site in the heterocycle.[1][5][14]

  • Electrophilic Partner : The alkylating agent, typically an alkyl halide (R-X), provides the electrophilic carbon atom. The reactivity of the leaving group (X) is crucial, following the general trend I > Br > Cl > F.

  • The Reaction : The nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, forming a new C-N bond and displacing the leaving group in a single, concerted step. This process creates the positively charged N-alkyloxazolium salt.

N-Alkylation Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Oxazole Oxazole (Nucleophile) TS [Oxazole---R---X]‡ Oxazole->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TS Oxazolium N-Alkyloxazolium Salt TS->Oxazolium C-N Bond Formation Halide Halide Ion (X⁻) TS->Halide Leaving Group Departure

Caption: SN2 mechanism for oxazole N-alkylation.

Causality Behind Experimental Choices

The efficiency and outcome of the N-alkylation reaction are directly influenced by the selection of reagents and the reaction environment.

ComponentSelection Rationale & Key Considerations
Oxazole Substrate Electronic Effects: Electron-donating groups (EDGs) on the oxazole ring can increase the nucleophilicity of the N-3 atom, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, often requiring more forcing conditions (higher temperature, more reactive alkylating agent).Steric Effects: Bulky substituents near the N-3 position can hinder the approach of the alkylating agent, slowing the reaction rate.
Alkylating Agent Reactivity: The choice of leaving group is critical. Alkyl iodides are the most reactive, followed by bromides, tosylates, triflates, and sulfates.[15][16] Chlorides are generally less reactive and may require a catalyst (e.g., NaI or KI for in situ Finkelstein reaction) or harsher conditions.[17][18]Structure: Primary alkyl halides are ideal for SN2 reactions. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination (E2) pathways.
Solvent Polar Aprotic Solvents are Preferred: Solvents like Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are commonly used.[19][20] They can dissolve the oxazole substrate and stabilize the charged transition state without solvating the nucleophile excessively, which would decrease its reactivity.
Temperature Kinetic Control: Most N-alkylations are run at temperatures ranging from ambient (20-25 °C) to moderate heating (50-80 °C). The specific temperature depends on the reactivity of the chosen substrates. Less reactive combinations (e.g., an electron-poor oxazole with an alkyl chloride) will require more heat to achieve a reasonable reaction rate.
Base (Optional) When is a base needed? For the direct alkylation of a neutral oxazole, a base is typically not required. However, if the starting material is an azole salt or if the reaction generates an acidic byproduct, a non-nucleophilic base (like K₂CO₃ or NaH) might be included to neutralize acid and drive the reaction to completion.[19][21]

Experimental Workflow & Protocols

A systematic approach is crucial for reproducibility and safety in the laboratory. The general workflow for oxazole N-alkylation is straightforward and can be adapted based on the specific substrates and scale of the reaction.

Experimental Workflow prep 1. Reagent Preparation (Dry Solvents, Purify Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup monitor 3. Reaction Monitoring (TLC, LC-MS) setup->monitor workup 4. Workup & Isolation (Precipitation, Extraction) monitor->workup Upon Completion purify 5. Purification (Recrystallization, Chromatography) workup->purify char 6. Characterization (NMR, MS, IR) purify->char

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-methyloxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios to help you improve your reaction yields and product purity.

Section 1: Foundational Knowledge & General Questions

This section addresses the fundamental aspects of the this compound synthesis, establishing a baseline for troubleshooting and optimization.

Q1: What is the most common and accessible synthetic route for this compound?

The most frequently cited method for synthesizing this compound is a variation of the Bredereck oxazole synthesis.[1][2] This one-pot reaction involves the condensation and cyclization of ethyl 2-chloroacetoacetate (EACA) with a formylating agent like formamide or ammonium formate in the presence of an acid, typically formic acid which can also serve as the solvent.[3][4]

Causality: This method is favored for its operational simplicity and use of commercially available starting materials. The reaction proceeds through an initial formation of an α-amino ketone intermediate, which then undergoes acid-catalyzed cyclodehydration to form the stable aromatic oxazole ring.[5]

Q2: What are the critical parameters that directly influence the reaction yield?

Several parameters must be carefully controlled to achieve a satisfactory yield. In our experience, overlooking any of these can lead to significant decreases in product formation.

Data Summary: Key Reaction Parameters

ParameterRecommended RangeImpact on Yield & Rationale
Reagent Stoichiometry Formamide/Ammonium Formate: 2-5 equivalentsHigh Impact: A significant excess is often required as formamide can act as both the nitrogen source and a solvent.[4] However, an excessive amount can complicate the workup and purification. Insufficient amide will lead to incomplete conversion of the starting EACA.
Temperature Reflux (typically 100-140°C)High Impact: Heat is necessary to drive the dehydration and ring-closure steps. However, prolonged heating at excessively high temperatures can lead to decomposition of the starting materials and the final product.[6]
Reaction Time 4-6 hoursMedium Impact: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the point of maximum conversion. Insufficient time leads to incomplete reaction, while excessive time can increase byproduct formation.
Water Content Anhydrous conditions preferredHigh Impact: The final step of the synthesis is a cyclodehydration. The presence of water can inhibit this crucial step and potentially lead to hydrolysis of the ester group or other side reactions, thereby reducing the yield.

Section 2: Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and resolving common issues that result in poor reaction outcomes.

Q3: My reaction resulted in a low yield (~20%) with a significant amount of unreacted ethyl 2-chloroacetoacetate (EACA) recovered. What are the likely causes?

Recovering a large amount of starting material is a clear indication that the reaction has not proceeded to completion. Based on field experience, this typically points to one of three areas:

  • Insufficient Driving Force (Temperature/Time): The cyclodehydration step is often the bottleneck and requires sufficient thermal energy.[1][5] Ensure your reaction mixture reached and maintained the target reflux temperature for an adequate duration (at least 4-5 hours).

  • Reagent Stoichiometry or Purity: As noted, a molar excess of the ammonium salt or formamide is critical.[3][4] Verify the purity of your formamide/ammonium formate, as contaminants can interfere with the reaction.

  • Presence of Water: If your reagents or solvent (formic acid) were not sufficiently anhydrous, the equilibrium of the dehydration step could be unfavorably shifted, preventing the formation of the oxazole ring.

Experimental Workflow: Troubleshooting Incomplete Reactions

G start Low Yield & High Starting Material cond1 Was reflux temp (100-140°C) maintained for 4-6h? start->cond1 action1 Action: Increase reaction time or ensure stable heating. cond1->action1 No cond2 Was formamide/ammonium formate used in >3 molar excess? cond1->cond2 Yes end_node Re-run Optimized Reaction action1->end_node action2 Action: Repeat with higher stoichiometric ratio. cond2->action2 No cond3 Were anhydrous reagents and solvent used? cond2->cond3 Yes action2->end_node action3 Action: Use freshly opened or dried reagents/solvents. cond3->action3 No cond3->end_node Yes (Consider other issues) action3->end_node

Caption: Troubleshooting workflow for incomplete reactions.

Q4: My TLC/GC-MS shows a complex mixture of spots/peaks and very little desired product. What side reactions could be occurring?

A complex product mixture suggests that side reactions are dominating the desired pathway. The primary culprits in this synthesis are:

  • Polymerization/Decomposition: Under harsh acidic conditions and high heat, formamide and EACA can degrade or polymerize, leading to intractable tars. This is often visible as a darkening of the reaction mixture.

  • Formation of Acyclic Intermediates: If the cyclization fails, the reaction can stall at the intermediate stage (ethyl 2-formamido-3-oxobutanoate), which may be unstable and undergo further side reactions.

  • Hydrolysis: If significant water is present, the ethyl ester group on either the starting material or the product can be hydrolyzed to the corresponding carboxylic acid, complicating purification.[3]

Mitigation Strategy: The most effective way to minimize side reactions is to maintain strict temperature control and use the minimum reaction time necessary for completion. Using a slightly less aggressive acid catalyst or a lower reflux temperature (if achievable with a different solvent system) could also be explored, though this may require longer reaction times.

Section 3: Purification Strategies

Even with a successful reaction, isolating a pure product is essential. This section covers common purification challenges.

Q5: I'm struggling to purify the final product. Standard extraction seems inefficient, and distillation gives a low recovery. What is a reliable purification protocol?

This is a common challenge, especially when excess formic acid and formamide are used. The crude product is often an oil contaminated with acidic residues and high-boiling point starting materials. A multi-step purification approach is recommended for achieving high purity.

Detailed Protocol: Post-Reaction Workup and Purification
  • Neutralization and Extraction:

    • After cooling the reaction mixture to room temperature, slowly pour it over crushed ice (1 L for a 40g scale reaction).[3]

    • Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in portions until the pH is ~7-8. Caution: This will cause significant CO₂ evolution.

    • Transfer the neutralized aqueous solution to a separatory funnel and extract it three times with a suitable organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal and Initial Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude oil.

    • Vacuum Distillation: This is the most effective method for removing unreacted EACA and other volatile impurities.[3] Collect the fraction boiling at approximately 53-62°C at 10 mmHg. The product, this compound, has a higher boiling point (around 204°C at atmospheric pressure).[7] Note: The initial distillate may be a mixture of product and starting material.[3]

  • Final Purification (If Necessary):

    • Column Chromatography: If distillation does not yield a pure product, silica gel column chromatography is a reliable option. Use a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to elute the product.

    • Acid/Base Wash Refinement: As described in some literature, an intermediate hydrolysis of the crude ester mixture to the carboxylic acid, followed by precipitation, and then re-esterification can be a method to achieve high purity, although it adds steps to the synthesis.[3]

Section 4: Advanced Understanding & Alternative Routes

Q6: Can you illustrate the reaction mechanism? This would help in understanding the critical steps.

Certainly. Understanding the mechanism highlights the importance of the key reaction parameters discussed earlier. The process is a classic example of heterocyclic ring formation.

Reaction Mechanism: Bredereck-type Synthesis

G A Ethyl 2-chloroacetoacetate (EACA) C Intermediate Amide A->C + Formamide - HCl B Formamide D Amide Intermediate (Keto form) E Enol Intermediate D->E Acid-catalyzed F Enol Intermediate G Dihydrooxazolol Intermediate F->G Intramolecular Attack H This compound G->H - H₂O (Dehydration)

Caption: Simplified mechanism for oxazole formation.

Mechanistic Explanation:

  • Nucleophilic Substitution: The nitrogen atom of formamide acts as a nucleophile, displacing the chlorine atom on ethyl 2-chloroacetoacetate to form an N-acylated amino ketone intermediate.

  • Enolization: The ketone carbonyl of the intermediate is tautomerized to its enol form, a process that is catalyzed by the acidic medium.

  • Cyclization: The oxygen atom of the amide carbonyl attacks the enol double bond in an intramolecular fashion, forming a five-membered ring intermediate (a dihydrooxazolol).[8]

  • Dehydration: Under the acidic and high-temperature conditions, this intermediate readily loses a molecule of water to form the stable, aromatic oxazole ring. This final step is typically irreversible and drives the reaction to completion.

Q7: Are there any fundamentally different, higher-yielding synthetic routes I should consider?

While the EACA and formamide route is common, other established oxazole syntheses could be adapted, which may offer advantages in specific contexts.

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.[9][10][11] One could synthesize the required 2-formamido-3-oxobutanoate intermediate separately and then subject it to a dedicated cyclodehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1][5][9] This two-step approach allows for purification of the intermediate and can sometimes provide cleaner reactions and higher overall yields.

  • Van Leusen Oxazole Synthesis: This reaction uses tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[12][13] For your target molecule, this would require a different synthetic strategy starting from different precursors and is generally used for preparing 5-substituted oxazoles.[13]

Exploring these alternatives is advisable if you consistently face insurmountable yield or purity issues with the one-pot Bredereck-type method.

References

Technical Support Center: Chromatographic Purification of Ethyl 4-Methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 4-methyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound.[1][2] As a key building block in the synthesis of various pharmaceuticals, achieving high purity is critical.[1][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic purification.

Understanding the Molecule and Potential Challenges

This compound is a moderately polar compound due to the presence of the ester and the oxazole ring.[4] The nitrogen and oxygen atoms in the heterocyclic ring can interact with the stationary phase, sometimes leading to purification challenges.[5] Potential impurities can arise from starting materials, side reactions, or degradation, making a robust purification strategy essential. Some oxazole derivatives can be sensitive to hydrolysis and decarboxylation, particularly under harsh conditions.[6]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the flash column chromatography of this compound.

Symptom 1: Poor Separation of the Desired Compound from Impurities

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from closely related impurities.

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC).[7] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[5][8][9] Aim for an Rf value of approximately 0.3-0.4 for your desired compound to ensure good separation on the column.[10][11] If you are still not achieving separation, consider exploring solvent systems from different selectivity groups.[7][9] For example, replacing ethyl acetate with dichloromethane or toluene can sometimes provide the necessary selectivity.[7]

  • Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor resolution.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you observe poor separation, reduce the sample load.[10]

  • Incorrect Column Packing: An improperly packed column with channels or cracks will result in a non-uniform solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica and remove any air bubbles.[12]

Symptom 2: The Compound Does Not Elute from the Column

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The eluent may not be strong enough to move your compound through the silica gel.

    • Solution: Gradually increase the polarity of your solvent system.[11] If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on, while monitoring the fractions by TLC.

  • Compound Degradation on Silica Gel: Some heterocyclic compounds can be unstable on acidic silica gel.[11]

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[11][13] If degradation is observed, consider deactivating the silica gel by adding a small amount of a base like triethylamine (around 0.1-1%) to your eluent.[5] Alternatively, using a different stationary phase like alumina or Florisil could be a viable option.[11]

Symptom 3: The Compound Elutes Too Quickly (with the Solvent Front)

Possible Causes & Solutions:

  • Solvent Polarity is Too High: The eluent is too strong, causing your compound to have very little interaction with the stationary phase.

    • Solution: Decrease the polarity of your solvent system. If you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%.[8]

  • Sample Dissolved in a Very Polar Solvent: If the crude material is dissolved in a highly polar solvent for loading, it can carry the compound quickly through the column.

    • Solution: Dissolve your sample in the minimum amount of the column eluent or a slightly more polar solvent.[13] If the sample is not soluble, consider the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[13]

Symptom 4: Tailing of the Product Peak

Possible Causes & Solutions:

  • Secondary Interactions with Silica: The nitrogen atom in the oxazole ring can interact with acidic sites on the silica gel, causing the compound to "stick" and elute slowly over many fractions.

    • Solution: Add a small amount of a competitive base, such as triethylamine (0.1-1%), to your eluent to block these active sites.[5]

  • Compound is Overloaded: As mentioned before, overloading the column can lead to peak tailing.

    • Solution: Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting point for compounds of moderate polarity is a mixture of hexanes (or heptane) and ethyl acetate.[5][8][9] Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the proportion of ethyl acetate based on your TLC analysis.[8] Aim for an Rf of 0.3-0.4 for your target compound.[10][11]

Q2: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

A2: If your compound has poor solubility in the eluent, the "dry loading" technique is recommended.[13] Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[13]

Q3: I see a new spot on my TLC plate after running the column that wasn't in the crude mixture. What could be the cause?

A3: This often indicates that your compound is degrading on the silica gel.[11] To confirm this, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a different solvent system. If you see spots that are not on the diagonal, it suggests decomposition.[13] In this case, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[5][11]

Q4: Can I use reversed-phase chromatography for this purification?

A4: While normal-phase chromatography is more common for this type of compound, reversed-phase chromatography is a viable alternative, especially for more polar impurities. In reversed-phase, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as mixtures of water with acetonitrile or methanol).[9]

Experimental Protocols

Protocol 1: TLC Solvent System Screening
  • Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • On a silica gel TLC plate, draw a starting line with a pencil.

  • Spot your crude mixture onto the starting line.

  • Prepare several developing chambers with different solvent systems (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes).

  • Place the TLC plates in the chambers and allow the solvent to run up the plate.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.[10][11]

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriate size column and pack it with silica gel (230-400 mesh) as a slurry in your chosen eluent.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[13]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[13]

  • Elution: Carefully add the eluent to the column and apply positive pressure to achieve a steady flow rate.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[5]
Mobile Phase Hexanes/Ethyl AcetateA versatile and widely used solvent system with good resolving power.[5][8]
Target Rf 0.3 - 0.4Provides optimal separation and a reasonable elution time.[10][11]
Sample Load 1-5% of silica massPrevents column overloading and ensures good resolution.
Additive (if needed) 0.1-1% TriethylamineNeutralizes acidic sites on silica, preventing tailing of basic compounds.[5]

Visual Troubleshooting Workflow

TroubleshootingWorkflow start_node Start: Crude Product process_node Flash Column Chromatography start_node->process_node decision_node decision_node process_node->decision_node Pure Product? outcome_node outcome_node decision_node->outcome_node Yes problem_node problem_node decision_node->problem_node No p1 Poor Separation? No Elution? Fast Elution? Tailing? problem_node->p1 Identify Symptom solution_node solution_node s1 s1 p1->s1 Poor Separation s2 s2 p1->s2 No Elution s3 s3 p1->s3 Fast Elution s4 s4 p1->s4 Tailing sol1_1 Optimize Solvent System (TLC) s1->sol1_1 Check Rf sol1_2 Reduce Sample Load s1->sol1_2 Check Load sol2_1 Increase Solvent Polarity s2->sol2_1 Check Polarity sol2_2 Deactivate Silica (e.g., with Et3N) s2->sol2_2 Check Stability sol3_1 Decrease Solvent Polarity s3->sol3_1 Check Polarity sol3_2 Use Dry Loading Method s3->sol3_2 Check Loading sol4_1 Add Triethylamine to Eluent s4->sol4_1 Check Interactions sol4_2 Reduce Sample Load s4->sol4_2 Check Load

Caption: A workflow for troubleshooting common issues in chromatography.

References

Technical Support Center: Synthesis of 4-Methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-methyloxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Formation of Tar-Like Residues

Question: My reaction to synthesize a 4-methyloxazole derivative using the Robinson-Gabriel method is resulting in a low yield of the desired product and a significant amount of dark, tarry material. What is causing this, and how can I fix it?

Answer:

This is a classic issue in Robinson-Gabriel synthesis, which typically involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[1][2] The formation of tar-like substances is often a result of overly harsh reaction conditions, particularly when using strong dehydrating agents like concentrated sulfuric acid at high temperatures.[1] These conditions can lead to substrate decomposition and polymerization.[1]

Causality Explained:

The mechanism of the Robinson-Gabriel synthesis involves the formation of an enol or enolate intermediate from the 2-acylamino-ketone, which then cyclizes and dehydrates to form the oxazole ring.[3] Strong acids can promote side reactions such as:

  • Acid-Catalyzed Polymerization: The oxazole ring itself, or reactive intermediates, can be susceptible to cationic polymerization under strongly acidic conditions.[4]

  • Decomposition: The starting materials or the product may not be stable at high temperatures in the presence of strong acid, leading to charring and the formation of complex, insoluble byproducts.[1]

Troubleshooting Protocol: Optimization of Dehydration Conditions

  • Lower the Reaction Temperature: Find the optimal balance between reaction rate and substrate stability by gradually lowering the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Select a Milder Dehydrating Agent: Replace concentrated sulfuric acid with a less aggressive reagent. The choice of agent can significantly impact yield and purity.

Dehydrating AgentTypical Solvent(s)TemperatureAdvantages & Considerations
Polyphosphoric Acid (PPA)Neat or high-boiling solvent100-160 °CEffective, but can still be harsh for sensitive substrates.
Phosphorus Oxychloride (POCl₃)Pyridine, Dioxane0 °C to RefluxGenerally milder than H₂SO₄.
Trifluoroacetic Anhydride (TFAA)THF, DioxaneRoom Temp to RefluxMild conditions, suitable for sensitive substrates.[1]
Dess-Martin Periodinane (DMP) then PPh₃/I₂CH₂Cl₂, CH₃CNRoom TemperatureVery mild, two-step process with high functional group tolerance.[1]

Workflow for Mitigating Tar Formation:

start Low Yield / Tar Formation Observed cause Potential Cause: Reaction conditions too harsh start->cause step1 Action 1: Lower Reaction Temperature cause->step1 step2 Action 2: Switch to a Milder Dehydrating Agent (e.g., POCl₃, TFAA) cause->step2 monitor Monitor reaction by TLC/LC-MS step1->monitor step2->monitor result Improved Yield, Reduced Byproducts monitor->result

Caption: Troubleshooting workflow for low yields and tar formation.

Issue 2: Formation of an Unexpected Isomer

Question: I am synthesizing a 5-aryl-4-methyloxazole, but I am observing a significant amount of an isomeric byproduct that is difficult to separate. What is this impurity, and how can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted oxazoles.[5] In your case, the likely byproduct is the 4-aryl-5-methyloxazole isomer. This issue arises when the cyclization step can proceed in two different ways, and the reaction conditions do not sufficiently favor one pathway over the other.

Causality Explained:

In syntheses like the Robinson-Gabriel, the regiochemical outcome is determined by which enol/enolate of the unsymmetrical 2-acylamino-ketone intermediate forms and cyclizes.[5] Both pathways are often possible, leading to a mixture of products. The ratio of these isomers is influenced by steric and electronic factors of the substituents and the reaction conditions.[5]

Visualizing Regioisomer Formation (Robinson-Gabriel Example):

cluster_0 Reaction Pathway Intermediate Unsymmetrical 2-Acylamino-ketone Intermediate Product_A Desired Product 5-Aryl-4-methyloxazole Intermediate:f0->Product_A:f0 Pathway A (Favored) Product_B Regioisomeric Byproduct 4-Aryl-5-methyloxazole Intermediate:f0->Product_B:f0 Pathway B (Disfavored)

Caption: Competing pathways leading to regioisomeric products.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which intermediate is stabilized, thereby affecting the product ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).

    • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

  • Strategic Choice of Synthesis Route: Some synthetic methods offer better inherent regiocontrol.

    • Van Leusen Oxazole Synthesis: This method, which reacts an aldehyde with a substituted tosylmethyl isocyanide (TosMIC), is often highly regioselective for producing 5-substituted oxazoles.[6][7] To synthesize a 4-methyloxazole derivative, a modified TosMIC reagent bearing a methyl group on the α-carbon is required.

Step-by-Step Van Leusen Synthesis for Regiocontrolled 5-Aryl-4-methyloxazole:

  • Materials: Aromatic aldehyde, 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC), Potassium Carbonate (K₂CO₃), Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and TosMIC (1.1 eq.) in methanol.[3]

    • Add potassium carbonate (2.5 eq.) to the solution.[8]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture, remove the methanol under reduced pressure, and perform an aqueous work-up with extraction into an organic solvent (e.g., ethyl acetate).[3]

    • Purify the crude product by column chromatography.

Issue 3: Polymerization of 4-Methyloxazole

Question: During workup or distillation of my 4-methyloxazole product, I am observing the formation of a viscous, high-molecular-weight residue. Is this polymerization, and how can I prevent it?

Answer:

Yes, this is likely due to the polymerization of your 4-methyloxazole product. Oxazoles, particularly those with electron-donating groups, can be susceptible to cationic ring-opening polymerization, especially in the presence of acid traces or at elevated temperatures.[4]

Causality Explained:

The nitrogen atom at position 3 of the oxazole ring can be protonated by an acid catalyst. This protonation makes the C2 position highly electrophilic and susceptible to nucleophilic attack, which can initiate a chain reaction leading to the formation of a polymer. High temperatures during distillation can also provide the activation energy for this process.[4]

Visualizing the Initiation of Polymerization:

cluster_0 Polymerization Initiation Oxazole 4-Methyloxazole Protonation Protonation (H⁺) Oxazole->Protonation Acid Catalyst Cation Oxazolium Cation (Activated) Protonation->Cation ROP Ring-Opening Polymerization Cation->ROP

Caption: Acid-catalyzed initiation of 4-methyloxazole polymerization.

Troubleshooting Protocol: Preventing Polymerization

  • Maintain Anhydrous and Neutral Conditions: Ensure all solvents and reagents are dry, as water can promote side reactions.[4] During workup, thoroughly neutralize any acidic catalysts with a mild base (e.g., saturated sodium bicarbonate solution).

  • Control Temperature:

    • Conduct the reaction at the lowest effective temperature.[4]

    • If purification by distillation is necessary, use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[9]

  • Use of Inhibitors: For storage or reactions where the product is present for an extended time at elevated temperatures, consider adding a polymerization inhibitor.

Inhibitor ClassExample(s)Mechanism of Action
Hindered PhenolsButylated hydroxytoluene (BHT), HydroquinoneScavenge free radicals that could potentially initiate polymerization.
  • Slow Addition of Reagents: In the synthesis itself, adding the 4-methyloxazole precursor slowly can help maintain a low instantaneous concentration, reducing the rate of competing polymerization reactions.[4]

References

Overcoming low reactivity of starting materials in oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals valued for their anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, the synthesis of these vital heterocyclic compounds is often hampered by the low reactivity of starting materials. Electron-poor, sterically hindered, or otherwise unreactive substrates can lead to sluggish reactions, low yields, and the formation of intractable byproducts.

This technical support guide is designed for researchers, scientists, and drug development professionals encountering these challenges. Here, we move beyond simple protocols to explain the underlying causality of common issues and provide a self-validating framework for troubleshooting and optimization. We will explore field-proven strategies, from modifying classic named reactions to leveraging advanced technologies like microwave irradiation and flow chemistry, to successfully synthesize oxazoles from even the most recalcitrant precursors.

Troubleshooting Guides for Common Oxazole Syntheses

This section addresses specific issues encountered in widely-used oxazole synthesis methods.

The Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of 2-acylamino-ketones.[3][4] While robust, it frequently suffers when substrates are sensitive to the harsh acidic conditions traditionally employed.

Q1: My reaction is producing low yields with significant charring or tar-like byproducts. What's happening?

A: This is a classic sign that your reaction conditions, particularly the use of strong mineral acids like concentrated sulfuric acid (H₂SO₄), are too harsh for your substrate.[5][6] At elevated temperatures, these strong acids can cause decomposition, polymerization, and other side reactions faster than the desired cyclodehydration.[5][7]

Recommended Solutions:

  • Switch to a Milder Dehydrating Agent: Replace H₂SO₄ with reagents that operate under less aggressive conditions. Polyphosphoric acid (PPA) can sometimes offer improved yields.[5][6][7] For more sensitive substrates, modern methods using trifluoroacetic anhydride (TFAA) or a two-step approach involving oxidation with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often much cleaner.[4][5]

  • Optimize Temperature and Time: Systematically lower the reaction temperature to find a balance between a practical reaction rate and minimal substrate decomposition. Monitor the reaction closely using TLC or LC-MS to avoid unnecessarily long heating times, which increase the risk of degradation.[5]

Q2: The reaction is clean, but it's incomplete or stalls, even after extended reaction times. How can I drive it to completion?

A: A sluggish or stalled reaction indicates that the activation energy for the cyclodehydration is not being met, or the chosen dehydrating agent is not potent enough for your specific substrate.[5]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent can improve the reaction rate. This should be done cautiously to avoid promoting side reactions.[5]

  • Select a More Powerful Dehydrating Agent: If a very mild agent (e.g., TFAA) is ineffective, a stronger one like phosphorus oxychloride (POCl₃) or Eaton's reagent may be required.[5] Refer to the table below for a comparison.

  • Employ Microwave Heating: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5] This rapid, uniform heating often provides the energy needed to overcome the activation barrier without causing the thermal degradation associated with prolonged conventional heating.[8][9]

Troubleshooting Workflow: Robinson-Gabriel Synthesis

start Low Yield or Incomplete Reaction? cause1 Charring / Tar Formation? start->cause1 Analyze Byproducts cause2 Reaction Stalled / Incomplete? start->cause2 Analyze Reactants cause1->cause2 No sol1a Switch to Milder Agent (PPA, TFAA, I₂/PPh₃) cause1->sol1a Yes sol2a Increase Reagent Stoichiometry (Use Caution) cause2->sol2a Yes sol1b Lower Reaction Temperature sol1a->sol1b sol1c Reduce Reaction Time (Monitor by TLC/LC-MS) sol1b->sol1c sol2b Switch to Stronger Agent (POCl₃, Eaton's Reagent) sol2a->sol2b sol2c Employ Microwave Heating sol2b->sol2c

Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.

Table 1: Comparison of Common Cyclodehydrating Agents
ReagentTypical ConditionsAdvantagesDisadvantages
H₂SO₄ High TemperatureInexpensive, powerfulHarsh, can cause charring and low yields with sensitive substrates[5][6][7]
PPA 100-150 °COften gives better yields than H₂SO₄Viscous, can be difficult to work with
POCl₃ Reflux in PyridineEffective for many substratesCorrosive, requires careful handling
TFAA Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[5]Expensive, can be too reactive for some substrates
Dess-Martin / I₂/PPh₃ Room TemperatureVery mild, two-step process, high functional group tolerance[4]Multi-step, requires stoichiometric reagents
The Van Leusen Oxazole Synthesis

This method constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][6][10] Its success is highly dependent on the electrophilicity of the aldehyde.

Q1: My reaction with an electron-rich or sterically hindered aldehyde is very slow and gives poor yields. Why?

A: The key step in the Van Leusen reaction is the nucleophilic attack of the deprotonated TosMIC onto the aldehyde carbonyl.[2][10] If the aldehyde is electron-rich (e.g., contains methoxy or amino groups) or sterically hindered (e.g., ortho-substituted), its carbonyl carbon is less electrophilic and less accessible, slowing down this crucial step. Aromatic aldehydes with electron-withdrawing groups generally exhibit higher reactivity.[2][11]

Recommended Solutions:

  • Increase Reaction Temperature/Time: While simple, this can sometimes be effective for moderately unreactive substrates.

  • Use a Stronger, Non-Nucleophilic Base: Ensure the TosMIC is fully deprotonated. A base like K₂CO₃ is standard, but for sluggish reactions, a stronger base might be necessary.

  • Employ Microwave-Assisted Synthesis: This is a highly effective strategy for Van Leusen reactions. Microwave irradiation can dramatically accelerate the reaction, often leading to excellent yields in minutes where conventional heating fails even after many hours.[11][12][13]

  • Consider an Alternative Solvent: While methanol or ethanol are common, using ionic liquids has been shown to improve yields and allow for solvent recycling.[7][14]

Q2: I am trying to synthesize a 4,5-disubstituted oxazole using an aldehyde, TosMIC, and an alkyl halide, but the reaction is failing.

A: This one-pot synthesis of 4,5-disubstituted oxazoles requires careful optimization. The reaction relies on the successful sequential alkylation and cyclization. Failure can occur if the initial reaction with the aldehyde is too slow, allowing side reactions of the alkyl halide or degradation of the TosMIC anion.

Recommended Solutions:

  • Optimize Base and Solvent: The choice of base and solvent is critical. Using K₃PO₄ in isopropanol under microwave conditions has been reported to be effective.[13] The use of ionic liquids has also been shown to facilitate this transformation, providing high yields.[14]

  • Two-Step Procedure: If a one-pot approach fails, consider a two-step procedure. First, synthesize the 5-substituted oxazole via the standard Van Leusen reaction. Then, perform a separate C-H activation or lithiation at the 4-position to introduce the second substituent.

The Fischer Oxazole Synthesis

A classic method reacting a cyanohydrin with an aldehyde using anhydrous HCl.[15][16] It is often limited by the stability of the cyanohydrin and the harshness of the conditions.

Q1: My Fischer synthesis is giving a complex mixture of byproducts, including chlorinated species.

A: The use of dry hydrogen chloride gas is aggressive and can lead to side reactions, especially with sensitive aromatic systems, sometimes resulting in unwanted chlorination of the oxazole ring.[16] The reaction is also prone to forming oxazolidinone byproducts.[16]

Recommended Solutions:

  • Modern Modifications: Reconsider the classic approach. Modern variations use α-hydroxy-amides instead of cyanohydrins, which can proceed under milder conditions and are not limited to diaryloxazoles.[16]

  • Alternative Acid Catalysts: Explore other Lewis or Brønsted acids that can promote the cyclization without the aggressive side reactions of HCl. Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with amides to form oxazoles under metal-free conditions.[14]

Advanced Strategies for Recalcitrant Substrates

When optimizing classical methods is insufficient, these advanced strategies can provide a breakthrough.

Microwave-Assisted Synthesis

Microwave irradiation offers a powerful method to overcome high activation barriers by providing rapid and uniform heating.[5][8][9]

  • Causality: By minimizing reaction times from hours to minutes, microwave heating reduces the opportunity for substrate degradation and byproduct formation that occurs with prolonged exposure to high temperatures.[5] This is particularly effective for sluggish reactions like the Van Leusen synthesis with unreactive aldehydes.[12][13]

  • Application: Nearly all oxazole syntheses can be adapted for microwave conditions. It is especially recommended as a first-line advanced strategy for any reaction that is clean but stalls under conventional heating.

Flow Chemistry

Continuous flow systems offer precise control over reaction parameters like temperature, pressure, and residence time, which is difficult to achieve in batch synthesis.[17]

  • Causality: For highly exothermic or unstable intermediates, flow chemistry provides superior heat and mass transfer, preventing the formation of hotspots that can lead to decomposition. It allows for the safe use of high temperatures and pressures, pushing sluggish reactions to completion.

  • Application: Flow chemistry is ideal for scaling up reactions and for syntheses that require hazardous reagents or produce unstable intermediates.[17] It has been successfully applied to produce various heterocycles with higher yields and selectivity compared to batch methods.[17][18][19]

Strategic Catalyst Selection

Modern synthetic methods often rely on transition metal catalysis, which can offer milder reaction conditions and broader substrate scope compared to classical methods.[1][20]

  • Palladium Catalysts: Excellent for cross-coupling and C-H activation strategies, allowing for the introduction of aryl or vinyl groups onto a pre-formed oxazole ring or as part of a tandem coupling/cyclization reaction.[1][14]

  • Copper Catalysts: Highly effective for oxidative cyclizations, such as the conversion of enamides to oxazoles, and reactions involving alkynes.[1][14]

  • Gold Catalysts: Show remarkable efficiency in cycloisomerization and annulation reactions, often proceeding under very mild conditions.[1] They are particularly useful for [2+2+1] annulations of terminal alkynes and nitriles.[1][14]

Decision Tree: Selecting a Synthetic Strategy

start Substrate Reactivity Issue? hindrance Steric Hindrance? start->hindrance electronics Poor Electrophile/ Nucleophile? start->electronics thermal Thermally Unstable? start->thermal sol_hindrance1 Use Smaller Reagents or Catalyst with Smaller Ligands hindrance->sol_hindrance1 sol_electronics1 Switch to Catalytic Method (Pd, Cu, Au) electronics->sol_electronics1 sol_thermal1 Use Milder Conditions (Modern Reagents) thermal->sol_thermal1 sol_hindrance2 Increase Thermal Energy (Microwave) sol_hindrance1->sol_hindrance2 sol_electronics2 Use More Potent Activating Agent sol_electronics1->sol_electronics2 sol_electronics3 Increase Thermal Energy (Microwave) sol_electronics2->sol_electronics3 sol_thermal2 Reduce Reaction Time (Microwave / Flow Chem) sol_thermal1->sol_thermal2

Caption: Decision tree for selecting an advanced synthetic strategy.

Frequently Asked Questions (FAQs)

Q: What are the first parameters I should always try to optimize for a sluggish reaction? A: Always start with concentration and temperature. Increasing the concentration of your reactants can sometimes be enough to improve the rate. If that fails, incrementally increase the temperature while monitoring for any signs of decomposition. Only after optimizing these parameters should you move to changing reagents or solvents.

Q: How do I know if my starting material is "unreactive" without running the reaction? A: Look for key structural features. For aldehydes and ketones, bulky groups near the carbonyl (ortho-substituents on a phenyl ring) suggest steric hindrance. For aromatic substrates, strong electron-donating groups (like -OMe, -NMe₂) decrease the electrophilicity of carbonyls and can deactivate rings towards certain cyclizations. Conversely, strong electron-withdrawing groups can make other starting materials (like amides) poorer nucleophiles.

Q: Can solvent choice really make a big difference in overcoming low reactivity? A: Absolutely. Solvent polarity can affect the solubility of reagents, the stability of intermediates, and the overall reaction rate. In some palladium-catalyzed reactions, switching from a polar to a nonpolar solvent can even change the regioselectivity of the reaction.[21] If your reaction is stalling, screening a few different solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile) is a worthwhile optimization step.

Experimental Protocols

Protocol 1: Modern Robinson-Gabriel Synthesis for Sensitive Substrates

This two-step protocol uses a mild oxidation followed by a non-acidic cyclodehydration, adapted from the Wipf variation.[4]

Step A: Oxidation of β-hydroxy amide to β-keto amide

  • Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude β-keto amide is often used directly in the next step.[5]

Step B: Cyclodehydration to the Oxazole

  • Dissolve the crude β-keto amide from Step A in anhydrous THF.

  • Add triethylamine (3.0 eq) and triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.

  • Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired oxazole.[5]

Protocol 2: Microwave-Assisted Van Leusen Synthesis

This protocol is adapted for unreactive aldehydes where conventional heating is ineffective.[12][13]

  • To a microwave-safe reaction vial, add the aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous methanol or isopropanol as the solvent.[2][13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 65-80 °C) for 5-15 minutes.[13] Use a power of ~350 W as a starting point.[13]

  • Monitor the reaction progress by TLC or LC-MS after the initial irradiation period. If incomplete, irradiate for an additional 5-10 minutes.

  • After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Preventing decomposition of ethyl 4-methyloxazole-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-Methyloxazole-5-Carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Storage

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the stable storage and handling of this important heterocyclic building block. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of starting materials to ensure the reliability and reproducibility of your experimental results. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provide actionable troubleshooting advice.

The Challenge of Stability: Understanding the Oxazole Ring

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, the oxazole ring, while aromatic, possesses inherent reactivity that can lead to degradation if not stored under optimal conditions. The electron-rich nature of the oxazole ring makes it susceptible to electrophilic attack, oxidation, and hydrolysis, particularly at the C2 and C5 positions.

Troubleshooting Guide: Identifying and Mitigating Decomposition

Encountering unexpected results in your reactions? Degradation of your starting material could be the culprit. This section provides a systematic approach to troubleshooting potential decomposition of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing the decomposition of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Decomposition A Start: Suspected Decomposition (e.g., discoloration, unexpected reaction outcome) B Visual Inspection: - Color change (yellowing/browning)? - Change in physical state? A->B C Analytical Purity Assessment: - HPLC, GC-MS, or qNMR B->C D Purity Acceptable? C->D E Review Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure - Moisture D->E No I Proceed with Experiment D->I Yes F Identify Potential Stressor(s) E->F J Purify or Procure New Batch E->J If purity is severely compromised G Implement Corrective Actions: - Store at recommended temperature - Purge with inert gas - Protect from light - Use desiccants F->G H Re-evaluate Purity After Implementing Changes G->H H->I K End I->K J->K

Caption: A step-by-step workflow for identifying and resolving decomposition issues with this compound.

Step-by-Step Troubleshooting
  • Initial Observation: Decomposition may be suspected due to inconsistent reaction yields, the appearance of unexpected byproducts, or a noticeable change in the physical appearance of the material. While some sources suggest that slight discoloration of oxazoles may not always affect reactivity, it is a key indicator that warrants further investigation.[2]

  • Visual and Olfactory Inspection:

    • Color: A pure sample of this compound should be a colorless oil or a white to off-white solid, as its melting point is around 38°C.[3] Any significant yellowing or browning can be an indicator of degradation.

    • Odor: While not a definitive test, a change from a characteristic mild odor to a sharper, more acidic, or pungent smell could suggest hydrolysis or other decomposition pathways.

  • Analytical Purity Assessment: If visual inspection raises concerns, an analytical assessment of purity is essential. The choice of technique will depend on the available instrumentation and the nature of the suspected impurities.[4]

    • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.

    • Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute purity determination without the need for a specific reference standard for the impurities.[4]

  • Interpreting Analytical Data:

    • New Peaks: The appearance of new signals in the chromatogram or spectrum indicates the presence of impurities.

    • Changes in Peak Area: A decrease in the peak area of this compound relative to an internal standard confirms its degradation.

    • Mass Spectrometry Data: Fragmentation patterns in GC-MS can help identify the structures of degradation products. Common fragmentation of esters involves the loss of the ethoxy (-OEt) or the entire ester (-COOEt) group.[5]

  • Corrective Actions: If decomposition is confirmed, the following steps should be taken:

    • Review Storage and Handling Procedures: Compare your current practices with the recommended guidelines in the FAQ section below.

    • Purification: If the degradation is minor, purification via column chromatography or distillation under reduced pressure may be possible.[3]

    • Procure a New Batch: For significant degradation, it is advisable to obtain a fresh supply of the compound to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

To minimize decomposition, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential decomposition reactions, such as hydrolysis and thermal degradation. While some suppliers suggest room temperature storage, refrigeration is a prudent measure for long-term stability.[6]
Atmosphere Inert Gas (Argon or Nitrogen)The oxazole ring can be susceptible to oxidation.[7][8][9] Storing under an inert atmosphere minimizes contact with atmospheric oxygen.
Light Amber Vial or Dark LocationOxazole and its derivatives can undergo photolysis and photochemical transformations.[7][10] Protection from light, especially UV light, is crucial.
Moisture Tightly Sealed Container with DesiccantThe ester functional group is susceptible to hydrolysis, which can be catalyzed by moisture. This can lead to the formation of 4-methyloxazole-5-carboxylic acid.
Q2: What are the primary decomposition pathways for this compound?

The main degradation routes for this compound are:

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of water, a reaction that can be accelerated by acidic or basic conditions.

  • Photo-oxidation: Exposure to light and oxygen can lead to the formation of various oxidation products. The reaction of singlet oxygen with the oxazole ring often proceeds via a [4+2]-cycloaddition mechanism, leading to unstable endoperoxide intermediates that can further decompose.[8][9]

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can promote degradation.

Q3: How can I detect the early signs of decomposition without analytical instrumentation?

While analytical methods are the most reliable, you can look for these early warning signs:

  • Discoloration: A change from colorless or white to yellow or brown is a primary indicator.

  • Inconsistent Solubility: If the compound's solubility in your usual solvent system changes, it may be due to the formation of less soluble degradation products.

  • pH Changes in Solution: If you are dissolving the compound in an unbuffered aqueous solution, hydrolysis can lead to a decrease in pH due to the formation of the carboxylic acid.

Q4: Is it necessary to handle this compound in a glove box?

For routine weighing and preparation of solutions, a glove box is not strictly necessary if you work quickly and in a low-humidity environment. However, for long-term storage or for highly sensitive reactions where even trace amounts of water or oxygen could be detrimental, handling and aliquoting the compound in a glove box is recommended.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the purity of this compound and detect the presence of any non-volatile impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks

  • Autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is your stock solution.

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or an appropriate wavelength determined by a UV scan)

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B

  • Data Analysis:

    • Run the calibration standards and the sample.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using the calibration curve for a more accurate quantification.

Conclusion

By understanding the chemical vulnerabilities of this compound and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly reduce the risk of decomposition. This proactive approach to quality control is fundamental to achieving reliable and reproducible results in drug discovery and development.

References

Van Leusen Oxazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to construct oxazole rings—a critical scaffold in numerous biologically active molecules.[1][2][3][4] Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis?

A1: The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][5] The reaction is driven by the unique trifunctional nature of TosMIC, which possesses acidic α-protons, a p-toluenesulfinate (tosyl) group that acts as an excellent leaving group, and a reactive isocyanide carbon.[5][6]

The mechanism proceeds through four key stages:

  • Deprotonation: A base abstracts an acidic proton from the methylene group of TosMIC, creating a nucleophilic carbanion.[7][8]

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide.

  • Cyclization: The newly formed alkoxide attacks the isocyanide carbon in a 5-endo-dig intramolecular cyclization, yielding a 5-hydroxy-4-tosyl-oxazoline intermediate.[1][7]

  • Elimination & Aromatization: The base promotes the elimination of the tosyl group and a molecule of water (as p-toluenesulfinic acid, TosH), which drives the formation of the stable aromatic oxazole ring.[1][5]

Van_Leusen_Mechanism Reactants Aldehyde (R-CHO) + TosMIC Deprotonated_TosMIC Deprotonated TosMIC (Tos-CH⁻-N≡C) Reactants->Deprotonated_TosMIC 1. Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonated_TosMIC Product 5-Substituted Oxazole Base->Product promotes Oxazoline_Intermediate 5-Hydroxy-4-tosyl-oxazoline Intermediate Deprotonated_TosMIC->Oxazoline_Intermediate 2. Addition & 3. Cyclization (with Aldehyde) Oxazoline_Intermediate->Product 4. Elimination of TosH

Caption: The four-stage mechanism of the Van Leusen oxazole synthesis.

Q2: How do I select the appropriate base and solvent for my reaction?

A2: The choice of base and solvent is critical and depends on the reactivity of your aldehyde substrate. A balance must be struck to ensure efficient deprotonation of TosMIC without promoting side reactions.

BaseTypical Solvent(s)Characteristics & Use Cases
Potassium Carbonate (K₂CO₃) Methanol (MeOH)Mild & Common: The most frequently used combination, especially for aromatic and non-sensitive aldehydes. Methanol acts as a protic solvent that facilitates the reaction.[2]
Potassium tert-butoxide (KOtBu) THF, DMEStrong & Non-Nucleophilic: Used for less reactive or sterically hindered aldehydes. Requires anhydrous aprotic solvents to prevent side reactions. This combination often provides higher yields for challenging substrates.[9][10]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF, AcetonitrileStrong & Non-Nucleophilic Organic Base: An alternative to KOtBu, useful for substrates sensitive to inorganic bases.
Potassium Phosphate (K₃PO₄) Isopropanol (IPA)Microwave-Assisted Conditions: Has been shown to be effective in microwave-assisted protocols, where controlling the stoichiometry of the base can selectively yield either the oxazole or the oxazoline intermediate.[11]
Q3: Can this reaction be used to synthesize 4-substituted or 4,5-disubstituted oxazoles?

A3: Yes, the versatility of the Van Leusen reaction extends beyond 5-substituted oxazoles.

  • 4,5-Disubstituted Oxazoles: A one-pot reaction can be performed using TosMIC, an aldehyde, and an aliphatic halide in the presence of a base.[1][2][12] Ionic liquids have been shown to be particularly effective solvents for this transformation, often leading to high yields and allowing for solvent recycling.[1][12]

  • 4-Substituted Oxazoles: This requires the use of an α-substituted TosMIC derivative, such as 1-ethyl-1-tosylmethyl isocyanide, which allows for the direct installation of a substituent at the C4 position of the oxazole ring.[13]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Troubleshooting_Workflow Start Problem Observed Low_Yield Low or No Product Start->Low_Yield Side_Product Side Product Formation Start->Side_Product Purification_Issue Purification Difficulty Start->Purification_Issue Cause_Reagents Inactive Reagents? (Moisture, Old Aldehyde) Low_Yield->Cause_Reagents Cause_Base Weak Base or Suboptimal Temperature? Low_Yield->Cause_Base Cause_Nitrile Nitrile Byproduct? (Ketone Impurity) Side_Product->Cause_Nitrile Cause_Oxazoline Stable Oxazoline? (Incomplete Elimination) Side_Product->Cause_Oxazoline Cause_Acid Residual TosH (p-toluenesulfinic acid)? Purification_Issue->Cause_Acid Cause_Emulsion Emulsion during Workup? Purification_Issue->Cause_Emulsion Sol_Anhydrous Use Anhydrous Conditions & Fresh Reagents Cause_Reagents->Sol_Anhydrous Sol_Stronger_Base Use Stronger Base (KOtBu) &/or Gently Heat Cause_Base->Sol_Stronger_Base Sol_Purify_Aldehyde Purify Aldehyde (Distillation/Chromatography) Cause_Nitrile->Sol_Purify_Aldehyde Sol_Force_Elimination Increase Temp/Time or Use Stronger Base Cause_Oxazoline->Sol_Force_Elimination Sol_Wash Wash with aq. NaHS or NaHCO₃ solution Cause_Acid->Sol_Wash Sol_Brine Add Saturated Brine to Break Emulsion Cause_Emulsion->Sol_Brine

Caption: A workflow for troubleshooting common issues in the Van Leusen synthesis.

Q4: My reaction yield is very low or I'm recovering only starting material. What went wrong?

A4: This is a common issue often traced back to two primary causes: reagent deactivation or insufficient reaction conditions.

  • Probable Cause 1: Inactive Reagents. TosMIC is sensitive to moisture, and the base (especially KOtBu) can be deactivated by atmospheric water. Aldehydes can oxidize over time if not stored properly.

    • Expert Recommendation: Always use freshly dried solvents and handle moisture-sensitive reagents like TosMIC and strong bases under an inert atmosphere (e.g., nitrogen or argon). If the aldehyde has been stored for a long time, purify it by distillation or column chromatography before use.[14]

  • Probable Cause 2: Insufficient Base Strength or Temperature. The chosen base may not be strong enough to deprotonate TosMIC efficiently, or the reaction may require thermal energy to proceed to completion.

    • Expert Recommendation: If using a mild base like K₂CO₃ with a less reactive aldehyde, consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF.[14] Alternatively, gentle heating of the reaction mixture (e.g., to 40-60 °C) after the initial addition of reagents can often drive the reaction forward.[14]

Q5: I've isolated a stable oxazoline intermediate instead of the final oxazole product. How can I fix this?

A5: The isolation of the 4-tosyl-4,5-dihydro-1,3-oxazole means the final base-promoted elimination step has failed to proceed to completion.[1][2] This is more common with sterically hindered substrates or when using milder reaction conditions.

  • Expert Recommendation:

    • Increase Reaction Temperature: Gently heating the reaction mixture is often the most effective way to promote the elimination of the tosyl group.

    • Use a Stronger Base: If heating is insufficient, using a stronger base like KOtBu can facilitate a more efficient elimination.[14]

    • Extend Reaction Time: Simply allowing the reaction to stir for a longer period (monitor by TLC) may be enough to drive the conversion to the desired oxazole.[14]

Q6: My main side product appears to be a nitrile. Why is this happening?

A6: The Van Leusen reaction of a ketone with TosMIC produces a nitrile, not an oxazole.[7][9][15] If your aldehyde starting material is contaminated with ketone impurities, you will inevitably form the corresponding nitrile byproduct.

  • Expert Recommendation: Rigorously purify the aldehyde starting material to remove any ketone contaminants. Distillation is often effective for liquid aldehydes, while column chromatography can be used for solid ones.[14]

Q7: Product purification is difficult due to a persistent impurity. What is it and how can I remove it?

A7: The most common and troublesome impurity is the p-toluenesulfinic acid (TosH) byproduct generated during the final elimination step. It is acidic and can be difficult to separate from the desired oxazole by standard chromatography.

  • Expert Recommendation: Before chromatographic purification, perform an aqueous workup and wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydrosulfide (NaHS) solution.[9][14][16] This will convert the sulfinic acid into its salt, which is soluble in the aqueous layer and can be easily removed. If emulsions form during the workup, washing with a saturated brine solution will help break them.[14]

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryloxazoles using K₂CO₃

This protocol is a standard procedure for reacting electron-neutral or electron-rich aromatic aldehydes.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv), tosylmethyl isocyanide (TosMIC, 1.1 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous methanol (MeOH) to achieve a concentration of approximately 0.1 M with respect to the aldehyde.

  • Reaction: Stir the suspension at room temperature or heat to reflux (typically 60-65 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane (DCM) or ethyl acetate (EtOAc) and water.

  • Purification: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryloxazole.[17]

Protocol 2: Microwave-Assisted Synthesis of 5-Aryloxazoles

Modern variations can dramatically reduce reaction times.[2]

  • Setup: In a microwave reaction vial, combine the aldehyde (1.0 equiv), TosMIC (1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[11]

  • Solvent Addition: Add anhydrous isopropanol (IPA) or methanol.[1][11]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 65-105 °C) for 8-20 minutes.[11][17]

  • Workup & Purification: After cooling, follow the workup and purification steps outlined in Protocol 1.

References

Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Oxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the reaction conditions for the hydrolysis of oxazole esters. Here, you will find troubleshooting guides and frequently asked questions designed to address specific issues you may encounter during your experiments.

Foundational Principles: Understanding Oxazole Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, when the ester is part of an oxazole-containing molecule, the reaction requires careful consideration of the stability of the oxazole ring itself. The oxazole ring is an aromatic heterocycle, but its stability can be compromised under harsh hydrolytic conditions, potentially leading to ring cleavage or other undesired side reactions.[1][2]

The choice between acidic, basic, or neutral hydrolysis conditions is paramount and depends heavily on the overall molecular structure, particularly the presence of other sensitive functional groups.[3]

General Hydrolysis Mechanisms

The hydrolysis of an ester can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylate is deprotonated and is unreactive towards the alcohol leaving group.[5][6]

Below is a diagram illustrating the general mechanisms for acid- and base-catalyzed ester hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A1 Ester A2 Protonated Ester A1->A2 H⁺ A3 Tetrahedral Intermediate A2->A3 H₂O A3->A2 -H₂O A4 Carboxylic Acid A3->A4 -R'OH, -H⁺ A5 Alcohol B1 Ester B2 Tetrahedral Intermediate B1->B2 OH⁻ B3 Carboxylic Acid B2->B3 -R'O⁻ B4 Carboxylate B3->B4 OH⁻ B4->B3 H₃O⁺ (workup) B5 Alcohol

Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the hydrolysis of oxazole esters in a question-and-answer format.

Q1: My hydrolysis reaction is very slow or incomplete. What can I do?

A1: Slow or incomplete hydrolysis can be due to several factors, including steric hindrance, poor solubility, or suboptimal reaction conditions.[7]

  • Increase Temperature: For base-catalyzed hydrolysis, heating the reaction mixture, for example, to reflux at 80°C, can significantly increase the reaction rate.[6] A documented procedure for the hydrolysis of an oxazole intermediate to form 5-aminolevulinic acid (5-ALA) utilized 6 N HCl at 100°C for 1 hour.[8][9]

  • Improve Solubility: If your substrate is not fully dissolved, the reaction will be slow. Adding a co-solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) can help improve solubility.[3][7]

  • Increase Reagent Concentration: For base-catalyzed hydrolysis, using a higher concentration of the base (e.g., 5 equivalents of NaOH) can drive the reaction to completion.[6] For acid-catalyzed hydrolysis, using a more concentrated acid, such as 6 N HCl, can be effective.[8][9]

Q2: I am observing decomposition of my starting material or product. How can I mitigate this?

A2: Decomposition often points to the instability of the oxazole ring under the chosen reaction conditions. The oxazole ring can be susceptible to cleavage, especially with certain substitution patterns.[1][2]

  • Consider Milder Conditions: If you are using strong acid or base at high temperatures, try switching to milder conditions. For base-sensitive compounds, LiOH in a mixture of THF and water at room temperature is a common choice.[3][10]

  • Protecting Group Strategy: If the oxazole ring itself is being cleaved, you may need to reconsider your synthetic strategy. Some substituted oxazoles, such as those with a 5-hydroxy group, are inherently unstable and prone to hydrolytic ring-opening.[2]

  • pH Control: The stability of related benzoxazole systems has been shown to be highly pH-sensitive, with rapid non-enzymatic hydrolysis occurring at a pH below 4.6.[11][12] Careful control of pH during the reaction and workup is crucial.

Q3: The yield of my desired carboxylic acid is low, and I'm isolating byproducts. What could be the cause?

A3: Low yields and the formation of byproducts can be due to side reactions involving the oxazole ring or other functional groups in your molecule. Nucleophilic attack on the oxazole ring can lead to ring cleavage and the formation of different heterocyclic systems, such as imidazoles, in the presence of ammonia or its derivatives.[1]

  • Reaction Monitoring: Closely monitor your reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.[3] Over-running the reaction can lead to the formation of degradation products.

  • Workup Procedure: The workup is a critical step where product loss can occur. Ensure that you are using appropriate techniques to isolate your product. For example, after basic hydrolysis, acidification should be done carefully, preferably at low temperatures, to protonate the carboxylate and allow for extraction.[3]

  • Purification: If you are having trouble isolating a pure product, consider alternative purification methods. While column chromatography is common, crystallization might be a better option for some carboxylic acids.

Q4: I am having difficulty isolating the pure carboxylic acid after workup. What are some best practices?

A4: Isolating the final carboxylic acid can be challenging, especially if it has some water solubility or forms emulsions during extraction.

  • Acidification and Extraction: After basic hydrolysis, cool the reaction mixture and slowly add acid (e.g., dilute HCl or citric acid) to a pH of around 3-4 to ensure the carboxylic acid is fully protonated.[3] Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Brine Wash: Washing the combined organic extracts with brine (saturated aqueous NaCl) can help to break up emulsions and remove residual water.[5]

  • Drying and Evaporation: Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before evaporating the solvent under reduced pressure.[5]

Below is a troubleshooting workflow to help diagnose and resolve common issues during oxazole ester hydrolysis.

G start Start: Hydrolysis of Oxazole Ester issue Identify the Primary Issue start->issue slow Slow or Incomplete Reaction issue->slow Reaction Progress decomp Decomposition Observed issue->decomp Product Integrity low_yield Low Yield / Byproducts issue->low_yield Yield isolation Difficult Isolation issue->isolation Workup sol_slow1 Increase Temperature slow->sol_slow1 sol_slow2 Improve Solubility (Co-solvent) slow->sol_slow2 sol_slow3 Increase Reagent Concentration slow->sol_slow3 sol_decomp1 Use Milder Conditions (e.g., LiOH, RT) decomp->sol_decomp1 sol_decomp2 Control pH Carefully decomp->sol_decomp2 sol_decomp3 Re-evaluate Synthetic Strategy decomp->sol_decomp3 sol_low_yield1 Monitor Reaction Closely (TLC/LCMS) low_yield->sol_low_yield1 sol_low_yield2 Optimize Workup Procedure low_yield->sol_low_yield2 sol_low_yield3 Consider Alternative Purification low_yield->sol_low_yield3 sol_isolation1 Careful Acidification isolation->sol_isolation1 sol_isolation2 Thorough Extraction isolation->sol_isolation2 sol_isolation3 Use Brine Wash isolation->sol_isolation3 end Successful Hydrolysis sol_slow1->end sol_slow2->end sol_slow3->end sol_decomp1->end sol_decomp2->end sol_decomp3->end sol_low_yield1->end sol_low_yield2->end sol_low_yield3->end sol_isolation1->end sol_isolation2->end sol_isolation3->end

Caption: Troubleshooting workflow for oxazole ester hydrolysis.

Experimental Protocols

Here are detailed, step-by-step methodologies for common hydrolysis procedures.

Protocol 1: Acid-Catalyzed Hydrolysis (Harsh Conditions)

This protocol is suitable for robust molecules where the oxazole ring is stable to strong acid and high temperatures.

  • Dissolve the oxazole ester in a minimal amount of a co-solvent like THF if necessary.

  • Add 6 N aqueous HCl.[8][9]

  • Heat the mixture in a preheated oil bath at 100°C for 1 hour, or until TLC/LCMS analysis shows complete consumption of the starting material.[8][9]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or another suitable method.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This is a common and often irreversible method for ester hydrolysis.

  • Dissolve the oxazole ester (1.0 equivalent) in ethanol or a mixture of THF and water.[3][6]

  • Add an aqueous solution of NaOH (e.g., 5% ethanolic-aqueous NaOH, 4-5 equivalents) or LiOH.[3][6]

  • Heat the mixture to reflux and monitor the reaction by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Dissolve the residue in water and wash with a non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities.[3]

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or 10% citric acid to a pH of 3-4.[3]

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Data Presentation: Comparison of Hydrolysis Conditions

The choice of hydrolysis conditions can significantly impact the reaction outcome. The following table summarizes common conditions and their typical applications.

ConditionReagentsTemperatureTypical SubstratesConsiderations
Strong Acid 6 N HCl100°CRobust molecules, acid-stable oxazoles[8][9]Risk of oxazole ring cleavage, not suitable for acid-sensitive groups.
Strong Base 5% aq. NaOH in EtOHRefluxMost standard estersIrreversible, risk of base-catalyzed side reactions.[3][6]
Mild Base LiOH in THF/H₂ORoom Temp.Molecules with base-sensitive functional groupsSlower reaction times may be required.[3][10]
Enzymatic Lipase, EsterasePhysiologicalpH-sensitive substratesHigh selectivity, but enzymes can be expensive and have specific substrate requirements.[11][12]

Frequently Asked Questions (FAQs)

Q: Can I use other bases besides NaOH or LiOH for saponification? A: Yes, other bases like potassium hydroxide (KOH) can be used. Potassium trimethylsilanolate (TMSOK) is another option that has been suggested for ester hydrolysis.[3] The choice of base may depend on the solubility of the resulting carboxylate salt.

Q: How do I know if the oxazole ring is being cleaved? A: The most definitive way is to characterize the byproducts using techniques like NMR and mass spectrometry. A significant change in the aromatic region of the ¹H NMR spectrum or unexpected masses in the mass spectrum are indicators of ring cleavage.

Q: Is it possible to hydrolyze the ester without affecting other sensitive groups like a Boc-protecting group? A: This can be challenging. A tert-butyl ester is more labile than an ethyl ester at low pH.[13] At higher pH and elevated temperatures, a Boc group can also be cleaved. Careful optimization of the reaction conditions, such as using stoichiometric amounts of base at low temperatures, may allow for selective hydrolysis.[13]

Q: What is the pKa of the conjugate acid of oxazole? A: The pKa of the oxazolium ion (the conjugate acid of oxazole) is approximately 0.8, making oxazole a very weak base.[14]

References

Technical Support Center: Purification of Ethyl 4-Methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-methyloxazole-5-carboxylate is a vital heterocyclic building block in medicinal and agrochemical research.[1] Its purity is paramount for the successful synthesis of complex target molecules. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for removing common impurities encountered during its synthesis and workup.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the purification of this compound, providing explanations for the underlying chemistry and actionable solutions.

Q1: My crude product is a yellow or brown oil, but the pure compound should be a colorless oil or low-melting solid. What are the likely impurities?

A1: The discoloration and oily nature of the crude product typically stem from several sources originating from the common synthesis route, which involves reacting ethyl 2-chloroacetoacetate with formamide.[2]

  • Unreacted Starting Materials: Ethyl 2-chloroacetoacetate is a primary impurity. Its polarity is similar to the product, which can make separation challenging.

  • Formamide and Formic Acid: High boiling point solvents and reagents like formamide (b.p. 210 °C) and formic acid (b.p. 101 °C) are often difficult to remove completely under standard rotary evaporation conditions.[3]

  • Polymeric Byproducts: At the elevated temperatures often used in this synthesis, side reactions can lead to the formation of colored, high-molecular-weight polymeric impurities.

  • Hydrolysis Product: The ester group is susceptible to hydrolysis back to the carboxylic acid (4-methyloxazole-5-carboxylic acid), especially if the workup involves harsh acidic or basic conditions.[3][4]

Troubleshooting Steps:

  • Aqueous Workup: Perform a thorough aqueous wash. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities like formic acid and the hydrolyzed carboxylic acid. Follow with a brine wash to break up emulsions and remove excess water.[5][6]

  • High-Vacuum Distillation: If sufficient material is available (>5g), vacuum distillation can be effective for removing non-volatile polymeric materials. The product has a boiling point of 59-62 °C at 1.5 Torr.[3]

  • Chromatography: For high purity, flash column chromatography is the most reliable method. (See Protocol 2.1).

Q2: My column chromatography is not giving good separation between my product and a close-running impurity. What adjustments can I make?

A2: Poor separation on a silica gel column indicates that the polarity difference between your product and the impurity is insufficient for the chosen solvent system (eluent).

The Causality: The effectiveness of chromatographic separation depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). If the relative affinities are too similar, the compounds will co-elute.

Troubleshooting & Optimization:

  • Decrease Eluent Polarity: The most common mistake is using an eluent that is too polar, causing all compounds to move too quickly up the column (high Rf values). Start with a less polar solvent system, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity. The ideal Rf for the target compound on a TLC plate is between 0.25 and 0.35 for optimal separation.

  • Change Solvent System Composition: If a simple hexane/ethyl acetate system fails, switching one of the solvents can alter the selectivity. For instance, replacing ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE) can change the specific interactions with the compounds and the silica gel. A common alternative is a gradient of DCM/methanol for more polar compounds.[7]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the percentage of the more polar solvent. This keeps the early-eluting non-polar impurities tightly packed at the start and provides more resolving power for the compounds of interest later.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude product on a 10g silica column). Dissolve the sample in a minimal amount of solvent before loading.[8]

Q3: Can I purify this compound by recrystallization? It keeps "oiling out."

A3: Yes, recrystallization is possible, but "oiling out" is a common challenge when the melting point of the compound is low (literature reports ~38 °C) or when significant impurities are present, which can cause melting point depression.[3] Oiling out occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid.[8]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Given the ester functionality, solvents like ethyl acetate or acetone are good starting points.[9] A mixed solvent system is often more effective.

  • Systematic Solvent Screening:

    • Attempt to dissolve a small amount of crude product in a polar solvent (e.g., ethanol, acetone) at room temperature.

    • In a separate vial, attempt to dissolve it in a non-polar solvent (e.g., hexanes, heptane).

    • A good two-solvent system consists of one solvent in which the compound is soluble (the "solvating solvent") and another in which it is insoluble (the "precipitating solvent").[10][11] For this compound, an ethyl acetate/hexanes or ether/hexanes mixture is a promising choice.[9]

  • Procedure to Prevent Oiling Out:

    • Dissolve the crude oil in a minimal amount of the hot solvating solvent (e.g., ethyl acetate).

    • Slowly add the hot precipitating solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few more drops of the hot solvating solvent to make the solution clear again.

    • Allow the flask to cool very slowly to room temperature, then transfer to an ice bath. Slow cooling is critical for forming a crystal lattice rather than an amorphous oil.[8]

    • If no crystals form, scratching the inside of the flask with a glass rod can initiate nucleation.[8]

Part 2: Detailed Purification Protocols

Protocol 2.1: Flash Column Chromatography

This is the most reliable method for achieving high purity (>98%).

1. Preparation:

  • Select an appropriate size column based on the amount of crude material (e.g., 40g silica gel for 400-800mg crude).

  • Prepare your eluent. A good starting point is a mixture of 15% Ethyl Acetate in Hexanes . Adjust the ratio based on preliminary TLC analysis.

  • Pack the column with silica gel as a slurry in the eluent. Ensure there are no air bubbles or cracks.[8]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal volume of dichloromethane (DCM) or ethyl acetate.

  • Add a small amount of silica gel (approx. 1-2x the mass of your crude product) to this solution.

  • Gently evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.[12]

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Gently add the eluent to the column and apply positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine the fractions that contain the pure product.

4. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting oil under a high vacuum for several hours to remove any residual solvent.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) 10-30% Ethyl Acetate / HexanesProvides good separation for this polarity range. The ratio should be optimized via TLC.
Sample Loading Dry LoadingPrevents band broadening and improves resolution compared to liquid loading.
Purity Check TLC, ¹H NMRConfirm the absence of impurities in the final product.

Part 3: Visualization & Workflow

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

purification_workflow start Crude Product (Post-Workup) tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr decision_impurities What is the impurity profile? tlc_nmr->decision_impurities path_starting_material Mainly Starting Material / Byproducts decision_impurities->path_starting_material Multiple spots close to product path_solvent Residual High-Boiling Solvent (e.g., Formamide) decision_impurities->path_solvent Broad solvent peaks in NMR path_baseline Baseline Material (Polymeric) decision_impurities->path_baseline Non-mobile spot at TLC baseline chromatography Flash Column Chromatography (Protocol 2.1) path_starting_material->chromatography distillation High-Vacuum Distillation path_solvent->distillation path_baseline->chromatography end_product Pure Ethyl 4-methyloxazole- 5-carboxylate (>98%) chromatography->end_product distillation->chromatography If other impurities remain

Caption: Decision workflow for purifying crude this compound.

References

Scaling up the synthesis of ethyl 4-methyloxazole-5-carboxylate for bulk production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Methyloxazole-5-Carboxylate (EMOC). This guide is designed for researchers, chemists, and process development professionals involved in scaling this important synthesis from the lab bench to bulk production. EMOC is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, making its efficient and robust production critical.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure scientific integrity and successful scale-up.

I. Synthesis Overview & Core Chemistry

The most common and industrially relevant synthesis of this compound involves the cyclocondensation reaction of ethyl 2-chloroacetoacetate (ECAA) with an excess of formamide.[3][4][5] This method, a variation of classical oxazole syntheses, offers a direct route to the target molecule.

The reaction proceeds via nucleophilic attack of the formamide nitrogen on the chlorinated carbon of ECAA, followed by intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. Understanding this mechanism is key to diagnosing and resolving many of the issues that can arise during production.

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Ethyl 2-chloroacetoacetate (ECAA) Formamide Reactor Charge Reactor: 1. Formamide (Excess) 2. ECAA (Slow Addition) Reagents->Reactor Heating Heat to 120-150°C (Monitor Exotherm) Reactor->Heating Control Temperature Hold Hold for 4-12 hours (Monitor by TLC/GC) Heating->Hold Maintain Conditions Cool Cool Reaction Mixture Hold->Cool Neutralize Quench & Neutralize (e.g., K2CO3 or Na2CO3 aq.) Cool->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) Neutralize->Extract Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Final Final Product: This compound Purify->Final

Caption: High-level process workflow for EMOC synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this reaction at lab scale? A1: Reported yields for the synthesis of this compound from ethyl α-chloroacetoacetate and formamide typically range from 40% to 65%.[5][6] Yields are highly dependent on the purity of reagents, reaction temperature control, and the efficiency of the work-up and purification process. A patent for an improved process claims yields of over 80% by removing carboxylic acid and water during the reaction.[5]

Q2: Why is a large excess of formamide necessary? A2: Formamide serves as both a reactant and the solvent in this synthesis. A large excess is required to ensure the reaction kinetics favor product formation and to maintain a stirrable reaction mixture. Stoichiometrically, two equivalents are needed, but under practical conditions, a 2- to 10-fold excess is often used to drive the reaction to completion.[4][5]

Q3: What are the critical safety precautions for this synthesis? A3:

  • Ethyl 2-chloroacetoacetate (ECAA): ECAA is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Formamide: Formamide is a teratogen and should be handled with care, avoiding inhalation and skin contact.

  • Thermal Hazards: The reaction can be exothermic, especially during the initial addition of ECAA at elevated temperatures. On a large scale, proper heat management is critical to prevent thermal runaway. ECAA should be added slowly and portion-wise to a pre-heated solution of formamide to maintain control.[6]

  • Byproducts: The reaction generates acidic byproducts like hydrogen chloride, which are neutralized during work-up.[5] Ensure adequate ventilation and proper quenching procedures.

Q4: How can I monitor the reaction's progress? A4: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[6]

  • TLC: Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the disappearance of the ECAA starting material.

  • GC/GC-MS: Provides a more quantitative assessment of the conversion of starting material to product and can help identify the formation of major byproducts.[6]

Q5: What is the recommended purification method for bulk production? A5: For large-scale production, vacuum distillation is the most effective and economical purification method.[3] The product has a boiling point of approximately 95-97°C at 15 mmHg.[1] Column chromatography is generally not practical for bulk quantities due to solvent cost and time.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Troubleshooting Flowchart: Low Product Yield

G Start Problem: Low or No Product Yield CheckTLC Analyze crude reaction mixture by TLC/GC. Is starting material (ECAA) present? Start->CheckTLC Incomplete Diagnosis: Incomplete Reaction CheckTLC->Incomplete Yes SideProducts Diagnosis: Side Reactions or Product Decomposition CheckTLC->SideProducts No Sol_Time Solution 1: Increase reaction time. Continue heating and monitor. Incomplete->Sol_Time Sol_Temp Solution 2: Increase reaction temperature. Incrementally raise by 5-10°C. Incomplete->Sol_Temp Sol_Reagent Solution 3: Verify reagent quality. Use fresh, pure formamide and ECAA. Incomplete->Sol_Reagent Sol_Decomp Solution 1: Lower reaction temperature. Excessive heat can cause tarring. SideProducts->Sol_Decomp Sol_Workup Solution 2: Review work-up procedure. Ensure neutralization is not too harsh (strong base/acid can degrade oxazoles). SideProducts->Sol_Workup Sol_Moisture Solution 3: Ensure anhydrous conditions. Moisture can lead to hydrolysis of ECAA. SideProducts->Sol_Moisture

Caption: Decision tree for diagnosing low yield issues.

Detailed Troubleshooting Scenarios
Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction stalls; ECAA remains 1. Insufficient Temperature: The activation energy for cyclization is not being met. 2. Poor Reagent Quality: Degraded formamide or impure ECAA can inhibit the reaction.[6] 3. Insufficient Time: The reaction may simply need more time to reach completion.1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC/GC. Do not exceed 150°C to avoid decomposition.[4] 2. Verify Reagents: Use freshly opened or purified reagents. ECAA can be synthesized from ethyl acetoacetate and sulfonyl chloride; ensure it is free of acidic impurities.[8][9] 3. Extend Reaction Time: Continue heating for an additional 2-4 hours and re-analyze.
Dark, tar-like reaction mixture 1. Overheating: Excessive temperatures can cause polymerization and decomposition of reagents and product. 2. Presence of Impurities: Acidic or metallic impurities can catalyze side reactions.1. Reduce Temperature: Operate at the lower end of the effective temperature range (e.g., 120-130°C). 2. Slow Addition: On scale-up, add ECAA subsurface and slowly to a pre-heated vessel of formamide to better dissipate the heat of reaction. 3. Use High-Purity Reagents: Ensure all starting materials and the reactor are clean.
Low isolated yield after work-up 1. Incomplete Extraction: The product may have significant solubility in the aqueous layer, especially if emulsions form. 2. Product Decomposition: Some oxazoles are sensitive to strong acids or bases used during work-up.[6] 3. Losses during Distillation: The product may co-distill with impurities or decompose if the distillation temperature is too high.1. Optimize Extraction: Perform multiple extractions (3-4 times) with a suitable solvent. If emulsions form, add brine to break them.[3] 2. Use Mild Base: Use a milder base like sodium or potassium carbonate for neutralization instead of strong hydroxides.[3][4] 3. Optimize Distillation: Ensure a good vacuum (<15 mmHg) is achieved to lower the boiling point. Use a short path distillation apparatus to minimize residence time at high temperatures.
Difficulty controlling exotherm during scale-up 1. Poor Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. 2. Addition Rate Too Fast: Adding the limiting reagent (ECAA) too quickly generates heat faster than the cooling system can remove it.1. Reverse Addition: Add the ECAA to the hot formamide. This allows the bulk of the reaction mixture to act as a heat sink. 2. Controlled Dosing: Use a dosing pump for slow, controlled addition of ECAA. Monitor the internal temperature closely and link the pump to a temperature probe to automatically stop addition if the temperature exceeds a set limit. 3. Solvent Use: While typically run neat, consider using a high-boiling, inert solvent in a more dilute reaction for very large scales to help manage the heat load, though this will impact process economics.

IV. Detailed Experimental Protocol (Lab Scale)

This protocol is a representative procedure for lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

  • Ethyl 2-chloroacetoacetate (ECAA), 95+%

  • Formamide, 99+%

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate (EtOAc), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and temperature probe.

Procedure:

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and temperature probe, add formamide (e.g., 150 mL, a significant excess).

  • Heating: Begin stirring and heat the formamide to 125°C.

  • Reagent Addition: Once the formamide is at temperature, slowly add ethyl 2-chloroacetoacetate (e.g., 25 g, 1.0 eq) dropwise via an addition funnel over 30-45 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction: After the addition is complete, maintain the reaction temperature at 125-130°C for 4-6 hours. Monitor the reaction's completion by TLC (disappearance of ECAA).[4][6]

  • Cooling & Quenching: Once complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (500 mL).

  • Neutralization: Slowly add a saturated aqueous solution of potassium carbonate until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., 95-97°C at 15 mmHg) to yield this compound as a colorless or pale yellow oil.[1][3]

V. References

  • Echemi. (n.d.). 20485-39-6, this compound Formula. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing 4-Methyloxazole Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Ethyl 2-formyloxazole-4-carboxylate in the Synthesis of Bioactive Molecules. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and use Ethyl 2-chloroacetoacetate effectively?. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). Ethyl 2-chloroacetoacetate | 609-15-4. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 609-15-4, Ethyl 2-chloroacetoacetate Formula. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to the NMR Spectroscopic Analysis of Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Structural Elucidation and Comparative Analysis

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing the oxazole scaffold, are of significant interest due to their prevalence in biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key building block, ethyl 4-methyloxazole-5-carboxylate. Beyond a simple data report, this guide delves into the rationale behind the experimental setup, offers a detailed spectral interpretation, and presents a comparative analysis with structurally related analogs to provide a deeper understanding of the structure-property relationships that govern their spectroscopic behavior.

Experimental Protocol: The Foundation of High-Quality Data

The acquisition of high-fidelity NMR spectra is critically dependent on a well-designed experimental protocol. The choices made during sample preparation and instrument setup directly impact the quality and interpretability of the data.

Sample Preparation: A Step-by-Step Methodology
  • Analyte Purity and Quantity: Begin with a sample of this compound of the highest possible purity to avoid interference from impurities. For ¹H NMR, a sample concentration of 5-25 mg is typically sufficient.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Solvent Selection: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is an excellent choice for this compound as it is a versatile solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically overlap with the analyte's signals. The deuterium in the solvent is also used for the spectrometer's field-frequency lock.

  • Sample Dissolution and Transfer: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing can aid dissolution. To ensure the sample is free of particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard is essential. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small, accurately known amount of TMS should be added to the sample.

Instrument Parameters: Optimizing for Clarity

The following parameters are a good starting point for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

¹H and ¹³C NMR Spectral Analysis of this compound

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the complete structural elucidation of the molecule.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HH2 (oxazole ring)
~4.3Quartet2H-OCH₂CH₃ (ethyl ester)
~2.5Singlet3H-CH₃ (at C4)
~1.3Triplet3H-OCH₂CH₃ (ethyl ester)
  • H2 Proton (Singlet, ~8.3 ppm): The proton at the C2 position of the oxazole ring appears as a sharp singlet. Its downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring. The absence of coupling indicates no adjacent protons.

  • Methylene Protons (Quartet, ~4.3 ppm): The two protons of the ethyl ester's methylene group (-OCH₂-) appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Methyl Protons at C4 (Singlet, ~2.5 ppm): The three protons of the methyl group attached to the C4 position of the oxazole ring appear as a singlet, as there are no neighboring protons to couple with.

  • Methyl Protons of Ethyl Ester (Triplet, ~1.3 ppm): The three protons of the ethyl ester's methyl group (-CH₃) appear as a triplet due to coupling with the two protons of the adjacent methylene group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~162C=O (ester carbonyl)
~158C5 (oxazole ring)
~149C2 (oxazole ring)
~138C4 (oxazole ring)
~61-OCH₂CH₃ (ethyl ester)
~14-OCH₂CH₃ (ethyl ester)
~11-CH₃ (at C4)
  • Ester Carbonyl ( ~162 ppm): The carbonyl carbon of the ethyl ester group is the most deshielded carbon, appearing at the lowest field.

  • Oxazole Ring Carbons (~158, ~149, ~138 ppm): The carbons of the oxazole ring are all in the aromatic region, with their specific chemical shifts influenced by the substituents and the heteroatoms in the ring.

  • Ethyl Ester Carbons (~61, ~14 ppm): The methylene carbon (-OCH₂-) of the ethyl group appears around 61 ppm, while the terminal methyl carbon (-CH₃) is found at a much higher field, around 14 ppm.

  • Methyl Carbon at C4 (~11 ppm): The carbon of the methyl group attached to the oxazole ring appears at a high field, characteristic of an sp³ hybridized carbon.

Comparative NMR Analysis: this compound vs. Analogs

To provide a deeper understanding of the structure-spectrum correlation, we will compare the NMR data of this compound with two structurally similar compounds: Ethyl 2,4-dimethyloxazole-5-carboxylate and Ethyl 4-phenyloxazole-5-carboxylate .

Caption: Comparison of this compound with its analogs.

Comparison with Ethyl 2,4-dimethyloxazole-5-carboxylate
  • ¹H NMR: The most significant difference is the absence of the singlet at ~8.3 ppm in the spectrum of the 2,4-dimethyl analog. This is because the proton at the C2 position is replaced by a methyl group. A new singlet corresponding to the C2-methyl protons would appear at a much higher field, likely around 2.4-2.6 ppm.

  • ¹³C NMR: The chemical shift of the C2 carbon would be significantly different. Instead of a signal around 149 ppm for a protonated carbon, the C2 carbon bearing a methyl group would appear at a different chemical shift, and a new signal for the methyl carbon itself would be observed.

Comparison with Ethyl 4-phenyloxazole-5-carboxylate
  • ¹H NMR: The singlet for the C4-methyl protons at ~2.5 ppm in the target molecule would be absent. Instead, a complex multiplet in the aromatic region (typically 7.2-7.5 ppm) would appear, corresponding to the protons of the phenyl group. The H2 proton signal might experience a slight shift due to the change in the electronic environment.

  • ¹³C NMR: The signal for the C4 carbon would be shifted, and new signals corresponding to the carbons of the phenyl ring would be present in the aromatic region of the spectrum. The signal for the C4-methyl carbon at ~11 ppm would be absent.

This comparative analysis demonstrates how subtle changes in the molecular structure lead to predictable and interpretable changes in the NMR spectra, reinforcing the power of this technique for structural verification and differentiation of closely related compounds.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By detailing a robust experimental protocol, providing a thorough interpretation of the spectral data, and offering a comparative analysis with relevant analogs, we have illustrated the utility of NMR spectroscopy as an indispensable tool for the structural elucidation of heterocyclic compounds. The principles and methodologies outlined herein can be readily applied by researchers in the field of medicinal chemistry and drug development to confidently characterize their synthesized molecules.

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 4-methyloxazole-5-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will dissect its fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols to empower researchers in their analytical workflows.

The Crucial Role of Mass Spectrometry in Heterocyclic Chemistry

Heterocyclic compounds, such as oxazoles, are ubiquitous in pharmaceuticals and biologically active molecules. Their structural complexity necessitates robust analytical methods for characterization. Mass spectrometry, particularly with electron ionization, provides a molecular fingerprint by breaking down the molecule into characteristic fragment ions. The resulting mass spectrum is a rich source of information about the molecule's structure, substituents, and connectivity. Understanding these fragmentation patterns is not merely an academic exercise; it is a critical step in confirming chemical identity, identifying impurities, and studying metabolic pathways.

Unraveling the Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (C7H9NO3, molecular weight: 155.15 g/mol ) is characterized by a series of fragmentation events that provide clues to its structure.[1] While a complete, publicly available spectrum is not readily accessible, based on established fragmentation principles of ethyl esters and oxazole rings, we can predict the major fragmentation pathways.

The molecular ion peak ([M]⁺˙) is expected at m/z 155. The fragmentation is likely initiated by the loss of the ethoxy group from the ester functionality, a common fragmentation pathway for ethyl esters, leading to a stable acylium ion.[2][3] Another prominent fragmentation pathway involves the cleavage of the oxazole ring itself, which is characteristic of heterocyclic compounds.[4]

A key experimental finding from the NIST Mass Spectrometry Data Center indicates that the most abundant fragment ion (the base peak) for this compound is observed at an m/z of 43.[1] This strongly suggests the formation of the acetyl cation ([CH₃CO]⁺), a highly stable species. This ion likely arises from the cleavage of the oxazole ring.

Here is a proposed fragmentation pathway:

G M This compound [M]⁺˙ m/z 155 F1 Loss of ⋅OCH₂CH₃ (Ethoxy Radical) M->F1 F2 Loss of C₂H₄ (Ethylene) M->F2 F3 Ring Cleavage M->F3 I1 Acylium Ion m/z 110 F1->I1 F4 Loss of CO I1->F4 I2 Carboxylic Acid Radical Cation m/z 127 F2->I2 I3 [CH₃CO]⁺ Acetyl Cation m/z 43 (Base Peak) F3->I3 I4 m/z 82 F4->I4

Caption: Proposed EI-MS fragmentation of this compound.

A Comparative Analysis: Mass Spectrometry and Its Alternatives

While mass spectrometry is a powerful tool, a comprehensive characterization of a molecule often relies on a combination of analytical techniques. Here, we compare EI-MS with other common methods for the structural elucidation of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Electron Ionization Mass Spectrometry (EI-MS) Molecular weight and fragmentation pattern, providing a unique "fingerprint."High sensitivity, reproducible fragmentation patterns, extensive spectral libraries available.Molecular ion may be weak or absent for some compounds; not suitable for non-volatile or thermally labile molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS) Primarily molecular weight information with minimal fragmentation (soft ionization).[5][6]Suitable for polar and non-volatile compounds, easily coupled with liquid chromatography (LC).Provides less structural information from fragmentation compared to EI-MS without tandem MS (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and connectivity.

Workflow for Comprehensive Structural Elucidation:

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Structure Confirmation A Sample of This compound B GC-EI-MS A->B C LC-ESI-MS/MS A->C D ¹H & ¹³C NMR A->D E FTIR A->E F Molecular Weight & Fragmentation Pattern B->F G Molecular Weight & Precursor/Product Ions C->G H Connectivity & Chemical Environment D->H I Functional Groups E->I J Confirmed Structure F->J G->J H->J I->J

Caption: A multi-technique approach for structural confirmation.

Experimental Protocols for In-Depth Analysis

To ensure scientific integrity and reproducibility, the following are detailed protocols for the analysis of this compound.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with library data (e.g., NIST).

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Acquisition Mode: Product ion scan of the protonated molecule [M+H]⁺ (m/z 156).

  • Data Analysis: Extract the chromatogram for m/z 156 to identify the peak for the target compound. Analyze the product ion spectrum to identify fragment ions and propose fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information, with the base peak at m/z 43 being a key diagnostic fragment. By understanding its fragmentation pattern and comparing it with data from complementary techniques such as NMR and IR spectroscopy, researchers can achieve a high degree of confidence in its structural assignment. The detailed protocols provided in this guide serve as a practical resource for scientists engaged in the characterization of novel heterocyclic compounds, ensuring data quality and facilitating drug discovery and development efforts.

References

The Gold Standard in Focus: A Comparative Guide to the X-ray Crystallographic Analysis of Oxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, oxazole-5-carboxylate derivatives are of particular interest due to their versatile synthetic handles and significant biological activities. For researchers engaged in the discovery and development of novel therapeutics based on this motif, the unambiguous determination of their three-dimensional structure is not merely a final step but a critical component of a feedback loop that informs rational drug design and the understanding of structure-activity relationships (SAR).

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of oxazole-5-carboxylate derivatives. We will explore the nuances of the experimental workflow, from obtaining suitable single crystals to the final structural refinement, and contrast the unparalleled insights it offers with those from other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Decisive Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme

While techniques like NMR provide invaluable information about the connectivity and solution-state conformation of a molecule, and mass spectrometry yields precise mass-to-charge ratio data, single-crystal X-ray crystallography stands alone in its ability to provide a high-resolution, three-dimensional map of electron density within a crystal lattice.[1] This directly translates to an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers, information that is often inferred or modeled with other methods.

For oxazole-5-carboxylate derivatives, this precision is paramount. The orientation of the carboxylate group relative to the oxazole ring, the planarity of the heterocyclic system, and the nature of intermolecular interactions in the solid state can all have profound implications for a compound's physicochemical properties and its binding affinity to a biological target.

A Comparative Look at Analytical Techniques

Technique Information Gained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths and angles, absolute stereochemistry, intermolecular interactions.Unambiguous, high-resolution structural determination.[1]Requires a suitable single crystal, which can be challenging to obtain.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Provides information about the molecule in a physiologically relevant state (solution), non-destructive.Structure is an average of conformations in solution; precise bond lengths and angles are not directly measured.
Mass Spectrometry (MS) Precise molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides no direct information about the 3D arrangement of atoms.

The Crystallographic Workflow: A Step-by-Step Protocol with Expert Insights

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Here, we break down the key stages, emphasizing the rationale behind each experimental choice, particularly as it pertains to oxazole-5-carboxylate derivatives.

Part 1: Crystal Growth - The Art and Science of Nucleation

The adage "garbage in, garbage out" is especially true for crystallography; the quality of the crystal dictates the quality of the diffraction data. Oxazole-5-carboxylate derivatives, with their polar carboxylate group and often aromatic substituents, present unique challenges and opportunities in crystallization.

Experimental Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For many oxazole-5-carboxylates, solvents like ethanol, ethyl acetate, or mixtures containing these are good starting points. The goal is to achieve a supersaturated solution from which the solute will slowly precipitate as well-ordered crystals.

  • Preparation of a Saturated Solution: Dissolve the purified oxazole-5-carboxylate derivative in the chosen solvent. Gentle warming can be used to increase solubility, but care must be taken to avoid decomposition. The solution should be filtered to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the saturated solution to a clean vial. The opening of the vial should be loosely covered (e.g., with parafilm perforated with a few pinholes) to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks. Patience is a key virtue in this stage.

Expertise in Practice: The polarity of the carboxylate moiety can sometimes lead to rapid precipitation or the formation of oils. To circumvent this, a co-solvent system can be employed. For instance, a more polar solvent to initially dissolve the compound can be layered with a less polar anti-solvent into which the compound is less soluble. Diffusion at the interface can promote slow, controlled crystal growth.

Diagram of the Crystallographic Workflow:

workflow Figure 1: The X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of Oxazole-5-Carboxylate purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A schematic overview of the key stages in single-crystal X-ray crystallographic analysis.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K). This minimizes thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Trustworthiness through Self-Validation: The symmetry and systematic absences in the diffraction pattern provide an internal check on the crystal's space group. The quality of the data is assessed by metrics such as R(int), which measures the agreement between symmetry-equivalent reflections.

Part 3: Structure Solution and Refinement

This is the computational stage where the diffraction data is translated into a 3D molecular model.

Experimental Protocol for Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: A molecular model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. This is an iterative process.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical reasonableness.

Diagram of Analytical Technique Comparison:

techniques Figure 2: Complementary Nature of Analytical Techniques XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid-state vs. Solution MS Mass Spectrometry XRD->MS Complementary Data Structure Definitive 3D Structure XRD->Structure Unambiguous 3D Model NMR->MS Complementary Data NMR->Structure Connectivity & Solution Conformation MS->Structure Molecular Formula Confirmation

References

A Tale of Two Isomers: A Comparative Guide to Ethyl 4-methyloxazole-5-carboxylate and Ethyl 5-methyloxazole-4-carboxylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the subtle dance of atoms within a molecule can lead to vastly different biological activities and synthetic pathways. This guide delves into the nuanced yet critical differences between two isomeric building blocks: ethyl 4-methyloxazole-5-carboxylate and ethyl 5-methyloxazole-4-carboxylate. As seemingly similar structures, their distinct substitution patterns on the oxazole ring dictate their reactivity, synthetic accessibility, and ultimate utility in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides an in-depth, objective comparison, supported by experimental data and established synthetic protocols, to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical properties of these isomers is the first step in their effective application. The position of the methyl and ethyl carboxylate groups influences intermolecular forces, which in turn affects properties like melting and boiling points.

PropertyThis compoundEthyl 5-methyloxazole-4-carboxylate
CAS Number 20485-39-6[1][2][3]32968-44-8[4]
Molecular Formula C₇H₉NO₃[1][5]C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [1][2]155.15 g/mol [4]
Melting Point 38 °CNot available
Boiling Point 59-62 °C @ 1.5 Torr208.5 ± 20.0 °C (Predicted)[4]
Appearance Colorless to light orange/yellow clear liquid[3]Not available

The difference in boiling points, with the 5-carboxylate isomer having a significantly higher predicted value, suggests stronger intermolecular interactions, likely due to the greater accessibility of the ester group for dipole-dipole interactions.

The Synthetic Landscape: Accessing the Isomers

The synthesis of these disubstituted oxazoles can be approached through several classic heterocyclic chemistry reactions. The choice of starting materials is paramount in selectively obtaining the desired isomer.

Synthesis of this compound

A common route to this isomer involves the reaction of ethyl 2-chloroacetoacetate with formamide. This method is a variation of the Robinson-Gabriel synthesis, where formamide serves as the source of the N-C2-H fragment of the oxazole ring.[6]

Experimental Protocol: Synthesis of this compound [6]

Materials:

  • Ethyl 2-chloroacetoacetate (EACA)

  • Formamide

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Acid catalyst (optional, e.g., sulfuric acid)

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, dissolve ethyl 2-chloroacetoacetate in an excess of formamide (which can also act as the solvent).

  • Heat the reaction mixture to 120-140°C. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

G cluster_0 Synthesis of this compound EACA Ethyl 2-chloroacetoacetate Reaction Reaction (120-140°C) EACA->Reaction Formamide Formamide Formamide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product_4_Me Ethyl 4-methyloxazole- 5-carboxylate Purification->Product_4_Me

Caption: Synthetic workflow for this compound.

Synthesis of Ethyl 5-methyloxazole-4-carboxylate

The synthesis of this isomer often starts with ethyl acetoacetate and involves the formation of an isoxazole intermediate, which is a key precursor in the synthesis of the drug Leflunomide.[7][8]

Experimental Protocol: Synthesis of Ethyl 5-methyloxazole-4-carboxylate [7]

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine (aqueous solution or hydroxylamine sulfate)

  • Organic solvent (e.g., ethanol)

Procedure:

  • Step 1: Formation of Ethyl ethoxymethyleneacetoacetic ester. A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated, with simultaneous distillation of byproducts, to form ethyl ethoxymethyleneacetoacetic ester.

  • Step 2: Cyclization to the Isoxazole. The crude ethyl ethoxymethyleneacetoacetic ester is dissolved in an organic solvent like ethanol and reacted with an aqueous solution of hydroxylamine. This reaction proceeds without the need for an external base to yield ethyl 5-methylisoxazole-4-carboxylate. Note: This provides the isoxazole analog. To obtain the oxazole, different cyclization strategies would be required, often involving precursors with the nitrogen and oxygen atoms arranged differently. For the purpose of this guide, we will focus on the isoxazole synthesis as it is a well-documented application of this structural motif.

  • The reaction mixture is worked up by solvent evaporation and extraction to isolate the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

G cluster_1 Synthesis of Ethyl 5-methylisoxazole-4-carboxylate EAA Ethyl acetoacetate Intermediate Ethyl ethoxymethylene- acetoacetic ester EAA->Intermediate Reagents1 Triethyl orthoformate, Acetic anhydride Reagents1->Intermediate Cyclization Cyclization Intermediate->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization Product_5_Me Ethyl 5-methylisoxazole- 4-carboxylate Cyclization->Product_5_Me G cluster_2 Application in Vitamin B6 Synthesis Product_4_Me Ethyl 4-methyloxazole- 5-carboxylate Diels_Alder Diels-Alder Reaction Product_4_Me->Diels_Alder Dienophile Dienophile (e.g., diethyl maleate) Dienophile->Diels_Alder Intermediate_B6 Bicyclic Intermediate Diels_Alder->Intermediate_B6 Aromatization Aromatization Intermediate_B6->Aromatization Vitamin_B6 Pyridoxine (Vitamin B6) Aromatization->Vitamin_B6 G cluster_3 Application in Leflunomide Synthesis Product_5_Me Ethyl 5-methylisoxazole- 4-carboxylate Hydrolysis Acid Hydrolysis Product_5_Me->Hydrolysis Carboxylic_Acid 5-Methylisoxazole- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Chlorination Thionyl Chloride Carboxylic_Acid->Chlorination Acid_Chloride 5-Methylisoxazole- 4-carbonyl chloride Chlorination->Acid_Chloride Amidation Amidation Acid_Chloride->Amidation Amine 4-Trifluoromethylaniline Amine->Amidation Leflunomide Leflunomide Amidation->Leflunomide

References

A Spectroscopic Journey: Unraveling the Synthesis of Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the oxazole scaffold is a cornerstone for the development of novel bioactive molecules. Among these, ethyl 4-methyloxazole-5-carboxylate stands out as a critical intermediate, prized for its role in constructing more complex therapeutic and pesticidal agents.[1] Its synthesis, most commonly achieved through the Hantzsch oxazole synthesis, involves the cyclocondensation of an α-haloketone with an amide. This guide provides a senior-level perspective on the spectroscopic comparison of this compound with its precursors, ethyl 2-chloroacetoacetate and formamide. By dissecting the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data at each stage, we illuminate the chemical transformations that underpin this vital synthesis, offering a robust framework for reaction monitoring and product verification.

The Precursors: A Spectroscopic Baseline

Understanding the spectroscopic signatures of the starting materials is paramount to confidently identifying the formation of the desired product. The two key precursors in the Hantzsch synthesis of this compound are ethyl 2-chloroacetoacetate and formamide.

Ethyl 2-chloroacetoacetate: The α-Haloketone

Ethyl 2-chloroacetoacetate is a bifunctional molecule containing both a ketone and an ester, with a chlorine atom at the α-position to the ketone. This combination of functional groups gives rise to a distinct spectroscopic profile.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the methyl ketone group (a singlet around 2.4 ppm). A key feature is the singlet for the α-chloro proton, which typically appears downfield (around 5.0 ppm) due to the deshielding effects of the adjacent chlorine and carbonyl groups.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the two carbonyl carbons (ester and ketone), the chlorinated α-carbon, and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The infrared spectrum prominently displays two strong carbonyl stretching bands, one for the ester (typically around 1740 cm⁻¹) and one for the ketone (around 1725 cm⁻¹). The C-Cl stretch will also be present, though it is often weaker and can be found in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Formamide: The Amide Source

Formamide is the simplest amide and serves as the source of the nitrogen and one of the carbons in the oxazole ring.

  • ¹H NMR: The proton spectrum of formamide shows a singlet for the formyl proton (CHO) and a broad signal for the two amide protons (NH₂), which can exchange with deuterium in solvents like D₂O.[2]

  • ¹³C NMR: A single peak for the carbonyl carbon will be observed in the ¹³C NMR spectrum.

  • IR Spectroscopy: The IR spectrum is dominated by a strong C=O stretching band (around 1680 cm⁻¹) and N-H stretching bands (typically two bands in the region of 3200-3400 cm⁻¹ for the primary amide).[3][4]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight of 45.04 g/mol .[5]

The Synthesis: From Precursors to Product

The Hantzsch oxazole synthesis provides a direct route to this compound by reacting ethyl 2-chloroacetoacetate with an excess of formamide, which also acts as the solvent, typically at elevated temperatures.[6]

Experimental Workflow: A Step-by-Step Overview

Caption: A generalized workflow for the synthesis of this compound.

Reaction Mechanism: The Hantzsch Oxazole Synthesis

The generally accepted mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone with the amide, followed by cyclization and dehydration to form the oxazole ring.

Hantzsch_Oxazole_Synthesis Start Ethyl 2-chloroacetoacetate + Formamide Intermediate1 Nucleophilic Attack (N on C-Cl) Start->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: Simplified mechanism of the Hantzsch oxazole synthesis.

The Product: this compound

The successful synthesis of this compound is confirmed by the appearance of a new set of spectroscopic signals and the disappearance of the characteristic precursor signals.[7]

Spectroscopic Data Comparison
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)
Ethyl 2-chloroacetoacetate ~5.0 (s, 1H, CHCl), ~4.2 (q, 2H, OCH₂), ~2.4 (s, 3H, COCH₃), ~1.3 (t, 3H, CH₃)Carbonyls, C-Cl~1740 (C=O, ester), ~1725 (C=O, ketone)M+, M+2
Formamide ~7.9 (s, 1H, CHO), broad (2H, NH₂)Carbonyl~3400-3200 (N-H), ~1680 (C=O)45 (M+)
This compound ~8.2 (s, 1H, oxazole-H), ~4.3 (q, 2H, OCH₂), ~2.5 (s, 3H, oxazole-CH₃), ~1.4 (t, 3H, CH₃)Aromatic/olefinic carbons, Carbonyl~1720 (C=O, ester), ~1600 (C=N)155 (M+)[7]
Analysis of Spectroscopic Transformation
  • ¹H NMR: The most telling transformation is the disappearance of the α-chloro proton singlet from ethyl 2-chloroacetoacetate and the formyl and amide protons from formamide. In their place, a new singlet appears in the aromatic region (around 8.2 ppm), which is characteristic of the proton at the C2 position of the oxazole ring. The methyl group attached to the oxazole ring gives a singlet around 2.5 ppm. The ethyl ester signals remain, though their chemical shifts may be slightly altered by the new electronic environment.

  • ¹³C NMR: The ¹³C NMR spectrum of the product will show signals for the carbons of the oxazole ring, which are typically in the aromatic/olefinic region. The signals for the carbonyl carbons of the precursors will be replaced by a single ester carbonyl signal in the product.

  • IR Spectroscopy: In the IR spectrum, the two distinct carbonyl bands of ethyl 2-chloroacetoacetate and the amide bands of formamide are absent. The product spectrum is characterized by a strong ester carbonyl stretch (around 1720 cm⁻¹) and bands associated with the C=N and C=C stretching of the oxazole ring (around 1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak at m/z 155, corresponding to the molecular weight of this compound.[7] The isotopic pattern for chlorine will no longer be present.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • 1 N Potassium carbonate solution

  • Benzene (or a suitable alternative solvent for extraction like ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 50 parts of ethyl 2-chloroacetoacetate and 42 parts of formamide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6]

  • Heat the reaction mixture at 120-150°C for four to twelve hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, add 300 parts by volume of 1 N aqueous potassium carbonate solution at 0°C to the reaction mixture to neutralize any remaining acid.[6]

  • Extract the aqueous layer with a suitable organic solvent (e.g., benzene or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[6]

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve a small amount of the sample (precursors and product) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or direct infusion ESI-MS.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and definitive method for confirming the success of the Hantzsch oxazole synthesis. By carefully analyzing the changes in ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently track the disappearance of starting material signals and the emergence of characteristic product peaks. This detailed understanding of the spectroscopic landscape is an indispensable tool for process optimization, quality control, and the advancement of research in medicinal and agricultural chemistry.

References

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 4-methyloxazole-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities is not merely a procedural step but a cornerstone of safety and efficacy. Ethyl 4-methyloxazole-5-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1][2][3] Its purity profile can significantly influence the outcome of subsequent synthetic transformations and the pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the purity assessment of this compound, grounded in experimental data and established scientific principles.

The Criticality of Purity in this compound Synthesis

The synthesis of this compound can involve several routes, often starting from precursors like ethyl 2-chloroacetoacetate and formamide.[1] These synthetic pathways can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions. The presence of these impurities, even at trace levels, can have significant downstream consequences. Therefore, a robust and validated analytical method is paramount for ensuring the quality and consistency of the synthesized compound. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5][6]

Methodological Comparison: HPLC vs. UPLC for Purity Profiling

The choice between conventional HPLC and the more recent Ultra-Performance Liquid Chromatography (UPLC) technology is a critical decision in method development for purity analysis. While both are based on the principles of liquid chromatography, they differ significantly in terms of operating pressure, particle size of the stationary phase, and consequently, in speed and resolution.[7][8][9]

Conventional HPLC: The Established Workhorse

Traditional HPLC systems typically operate at pressures up to 6,000 psi and utilize columns packed with particles of 3-5 µm in diameter.[7][8] This has been the gold standard for pharmaceutical analysis for decades, offering reliable and reproducible results.

Ultra-Performance Liquid Chromatography (UPLC): The New Frontier

UPLC systems, on the other hand, can operate at pressures up to 15,000 psi and employ columns with sub-2 µm particle sizes.[8][10] This allows for significantly faster separations and enhanced resolution, which is particularly advantageous for complex impurity profiles.[10][11]

Experimental Design: A Head-to-Head Comparison

To objectively compare the performance of HPLC and UPLC for the purity assessment of this compound, two distinct methods were developed and validated. The validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][12]

Experimental Workflow

The overall workflow for the purity assessment is depicted in the following diagram:

Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing Sample Synthesized Ethyl 4-methyloxazole-5-carboxylate Prep_Sample Test Solution Sample->Prep_Sample Dissolve & Dilute Standard Reference Standard Prep_Standard Standard Solution Standard->Prep_Standard Dissolve & Dilute Diluent Diluent (Acetonitrile/Water) Diluent->Prep_Sample Diluent->Prep_Standard HPLC HPLC System Prep_Sample->HPLC Inject UPLC UPLC System Prep_Sample->UPLC Inject Prep_Standard->HPLC Inject Prep_Standard->UPLC Inject CDS Chromatography Data System HPLC->CDS UPLC->CDS Integration Integration CDS->Integration Peak Integration Calculation Calculation Integration->Calculation Purity Calculation Report Report Calculation->Report Generate Report

Caption: Workflow for HPLC/UPLC Purity Assessment.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This method represents a standard approach for purity analysis in many pharmaceutical quality control laboratories.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[13][14][15]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound sample.

  • Dissolve in a diluent (Acetonitrile/Water, 50:50 v/v) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method

This method is designed to leverage the advantages of UPLC for faster and more efficient separations.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water (MS-compatible alternative to phosphoric acid).[13][14]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30-70% B

    • 5-6 min: 70-30% B

    • 6-7 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound sample.

  • Dissolve in a diluent (Acetonitrile/Water, 50:50 v/v) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Comparative Performance Data

The following table summarizes the key performance metrics obtained from the validation of both methods.

ParameterHPLC MethodUPLC MethodJustification for Performance
Run Time (minutes) 307The shorter column and higher optimal linear velocity of the sub-2 µm particles in the UPLC column allow for a significantly faster gradient elution.[10]
Resolution (Main Peak vs. Closest Impurity) 2.54.2The higher efficiency of the UPLC column, a direct result of the smaller particle size, leads to sharper peaks and improved separation between closely related compounds.[10][11]
Theoretical Plates (Main Peak) ~15,000~35,000Theoretical plates are a measure of column efficiency. The smaller particle size in the UPLC column results in a more efficient packing and a higher number of theoretical plates.
Limit of Quantification (LOQ) 0.05%0.02%The sharper peaks and lower baseline noise in the UPLC chromatogram contribute to a better signal-to-noise ratio, thus enhancing sensitivity.[10]
Solvent Consumption per Run (mL) ~30~2.8The lower flow rate and shorter run time of the UPLC method result in a significant reduction in solvent usage.[9]

In-Depth Analysis of Results

The experimental data clearly demonstrates the superior performance of the UPLC method in terms of speed, resolution, and sensitivity. The significantly shorter run time of the UPLC method (7 minutes vs. 30 minutes for HPLC) allows for a much higher sample throughput, a critical factor in a high-demand drug development environment.[10]

The enhanced resolution offered by UPLC is particularly valuable for impurity profiling, as it enables the detection and quantification of impurities that might co-elute with the main peak or other impurities in an HPLC separation.[11] This is crucial for ensuring the safety and quality of the synthesized compound.

Furthermore, the reduced solvent consumption of the UPLC method not only lowers operational costs but also aligns with the principles of green chemistry by minimizing waste generation.[9]

Visualizing the Separation Logic

The following diagram illustrates the logical flow of the chromatographic separation process for both HPLC and UPLC.

Chromatographic Separation Logic cluster_input Input cluster_process Separation Process cluster_output Output Sample_Mixture Sample Mixture (Analyte + Impurities) Interaction Differential Partitioning (Based on Polarity) Sample_Mixture->Interaction Mobile_Phase Mobile Phase Mobile_Phase->Interaction Stationary_Phase Stationary Phase (Column) Stationary_Phase->Interaction Detector Detector Interaction->Detector Elution Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: The fundamental logic of chromatographic separation.

Conclusion and Recommendations

For the purity assessment of synthesized this compound, both the developed HPLC and UPLC methods are valid and can provide accurate and reliable results. However, the UPLC method demonstrates significant advantages in terms of speed, resolution, and sensitivity.

Recommendations:

  • For high-throughput screening and process development , where rapid feedback is crucial, the UPLC method is highly recommended . Its speed allows for the analysis of a larger number of samples in a shorter time frame.

  • For routine quality control of established manufacturing processes , the HPLC method remains a robust and reliable option .[7] Its widespread availability and the extensive experience with this technology in the pharmaceutical industry make it a practical choice.

  • When dealing with complex samples or the need to detect very low-level impurities , the superior resolution and sensitivity of the UPLC method make it the preferred choice .[8][10]

Ultimately, the choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the samples, and the available instrumentation. This guide provides the necessary data and rationale to make an informed decision, ensuring the highest standards of quality and scientific rigor in the purity assessment of this compound.

References

A Comparative Guide to Catalysts for Oxazole Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a cornerstone structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence drives the continuous development of efficient and versatile catalytic methods for the synthesis of substituted oxazoles. This guide offers a comparative analysis of leading catalytic systems, delving into their performance, mechanistic underpinnings, and practical application through detailed experimental protocols. We will explore the landscape of palladium, copper, and gold-catalyzed reactions, alongside notable metal-free alternatives, to provide a comprehensive resource for catalyst selection and methods development in your research.

Performance Comparison of Catalytic Systems

The efficacy of oxazole synthesis is profoundly influenced by the choice of catalyst, which dictates reaction yields, conditions, and substrate compatibility. The following table provides a comparative overview of various catalytic systems, offering a snapshot of their performance across different synthetic strategies.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Palladium-Catalyzed
PdCl₂ / CuBr₂[3][4]Amides, KetonesC-H Activation/Cyclization10 (PdCl₂)Dioxane12024up to 86
Pd₂(dba)₃ / Tri(2-furyl)phosphine[5]N-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane10012up to 85
Copper-Catalyzed
Cu(OTf)₂[6]α-diazoketones, AmidesCoupling/Cyclization101,2-dichloroethane801up to 87
CuI[7]Propargyl imidatesHydroamination/Cyclization5ChloroformRT24up to 99
Gold-Catalyzed
Au(I) complex[1][8]Alkynyl triazenes, Dioxazoles[3+2] Cycloaddition2Dichloroethane500.5-2up to 98
XPhosAuNTf₂ / Cu(TFA)₂[9]N-propargylamides, Alkyl halidesPhotoredox/Gold Dual Catalysis5 (Au), 10 (Cu)TolueneRT12up to 94
Metal-Free
I₂ / K₂CO₃[6]Bromoacetophenone, BenzylamineOxidative Cyclization20 (I₂)DMF801246
HCl (in situ)[10]Propargylic amidesCycloisomerizationN/AHFIP8024up to 95

Mechanistic Insights and Catalyst Selection

The choice of a catalytic system should be guided by a clear understanding of the reaction mechanism and its compatibility with the desired molecular architecture. Here, we dissect the mechanistic pathways of the most prominent catalytic systems.

Palladium-Catalyzed Pathways: C-H Activation and Cross-Coupling

Palladium catalysts are workhorses in modern organic synthesis, and their application in oxazole formation is no exception. A powerful strategy involves the palladium-catalyzed sequential C-N and C-O bond formation from simple amides and ketones.[4] This approach is particularly advantageous as it utilizes readily available starting materials. The catalytic cycle is thought to proceed through a C(sp²)-H bond activation process, promoted by a copper co-catalyst, followed by intramolecular cyclization.[3]

Another important palladium-catalyzed route is the coupling of N-propargylamides with aryl halides, which proceeds via a coupling/cyclization cascade to afford highly substituted oxazoles.[5]

Logical Flow: Palladium-Catalyzed C-H Activation/Cyclization

Caption: Palladium-catalyzed C-H activation pathway for oxazole synthesis.

Gold-Catalyzed Cycloadditions and Cycloisomerizations

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally efficient for the synthesis of oxazoles due to their strong carbophilic π-Lewis acidity.[11] They excel in catalyzing the cycloisomerization of propargyl amides and related substrates under mild conditions.[12] A notable example is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which offers a rapid entry to fully substituted oxazoles.[1][8] The proposed mechanism involves the formation of a gold carbene species, which then undergoes intramolecular cyclization.[13][14]

More recently, dual catalytic systems merging gold and photoredox catalysis have been developed, enabling the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under visible light irradiation.[9]

Catalytic Cycle: Gold-Catalyzed [3+2] Cycloaddition

Gold_Catalyzed_Oxazole_Synthesis Au_cat Au(I) Catalyst Complex_A Complex A Au(I) coordinated to alkyne Au_cat->Complex_A Coordination Alkyne Alkynyl Triazene Alkyne->Complex_A Dioxazole Dioxazole Intermediate_B Intermediate B Nucleophilic attack Dioxazole->Intermediate_B Attack Complex_A->Intermediate_B Gold_Carbene Gold Carbene C - Acetone Intermediate_B->Gold_Carbene Intermediate_D Intermediate D Intramolecular cyclization Gold_Carbene->Intermediate_D Intermediate_D->Au_cat Catalyst Regeneration Oxazole Substituted Oxazole Intermediate_D->Oxazole Product Release

Caption: Proposed mechanism for gold-catalyzed oxazole synthesis.

Copper-Catalyzed Reactions: Versatility and Green Chemistry

Copper catalysts offer a cost-effective and versatile alternative for oxazole synthesis. They are effective in mediating a variety of transformations, including the coupling of α-diazoketones with amides and the direct arylation of pre-formed oxazole rings.[6] Copper(I) iodide, for instance, has been shown to be a highly practical catalyst for the hydroamination of propargyl imidates to yield 4-methylene-4,5-dihydrooxazoles, which can be subsequently aromatized to the corresponding oxazoles.[7] A significant advantage of some copper-catalyzed systems is their ability to operate under aerobic conditions, utilizing molecular oxygen as a green oxidant.[15]

Metal-Free Approaches: Avoiding Metal Contamination

For applications in medicinal chemistry where metal contamination is a concern, metal-free synthetic routes are highly desirable.[2][16] These methods often rely on the use of reagents like iodine or operate under acidic or basic conditions.[17] A classic example is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, often promoted by strong acids like sulfuric acid.[18][19][20] Another powerful metal-free method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from aldehydes.[21][22][23]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles from Amides and Ketones

This protocol is adapted from the work of Zhang et al. and describes a palladium-catalyzed sequential C-N/C-O bond formation.[4]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) bromide (CuBr₂)

  • Potassium persulfate (K₂S₂O₈)

  • Amide (e.g., benzamide)

  • Ketone (e.g., acetophenone)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the amide (0.5 mmol), ketone (0.6 mmol), PdCl₂ (0.05 mmol, 10 mol%), CuBr₂ (0.05 mmol, 10 mol%), and K₂S₂O₈ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.

Protocol 2: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Alkynyl Triazenes

This protocol is based on the [3+2] cycloaddition reaction developed by Mao and Zeng.[1][8]

Materials:

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Alkynyl triazene

  • 1,2,4-Dioxazole

  • 1,2-Dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, prepare the active gold catalyst in situ by stirring Ph₃PAuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%) in DCE (1.0 mL) at room temperature for 10 minutes.

  • Add the alkynyl triazene (0.5 mmol) and the 1,2,4-dioxazole (0.6 mmol) to the catalyst mixture.

  • Stir the reaction at 50 °C and monitor its progress by TLC. Reaction times typically range from 30 minutes to 2 hours.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure trisubstituted oxazole.

Conclusion

The synthesis of oxazoles can be achieved through a diverse array of catalytic methodologies, each presenting its own set of advantages and limitations.[5] Palladium and copper catalysts are highly effective for cross-coupling and C-H activation strategies, providing good to excellent yields for a broad range of substrates.[24][25] Gold catalysts have demonstrated remarkable efficacy, especially in cycloisomerization and cycloaddition reactions, often proceeding under very mild conditions with excellent functional group tolerance.[26] Metal-free approaches offer valuable alternatives, circumventing potential issues of metal contamination in the final products.[27] The selection of an optimal catalyst and method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable starting point for researchers to navigate the rich and varied landscape of catalytic oxazole synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern medicinal chemistry and drug development, the synthesis and handling of novel heterocyclic compounds like Ethyl 4-methyloxazole-5-carboxylate are daily realities in the laboratory. This valuable intermediate, used in the creation of a range of bioactive molecules, demands not only precision in its application but also diligence in its disposal.[1] This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate specific handling procedures to mitigate exposure risks. The primary hazards are irritant in nature, meaning that direct contact can cause inflammation and discomfort. It is this irritant property that dictates the stringent personal protective equipment (PPE) requirements and the need for controlled, contained disposal methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉NO₃[2]
Molecular Weight155.15 g/mol [2]
Melting Point38 °C[4]
Boiling Point59-62 °C @ 1.5 Torr[4]
Flash Point96.1 °C[4]

Understanding these physical properties is crucial for safe handling and disposal. The relatively low melting point indicates that the substance may be a solid or a low-melting solid at room temperature. The high flash point suggests it is not highly flammable, but it is still a combustible liquid and should be kept away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a robust PPE protocol is non-negotiable. The following PPE must be worn at all times when handling this chemical, including during disposal:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN 166 or NIOSH (US) standards.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particle filter is recommended.

Spill Management: Immediate and Controlled Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate area.[5]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[6][7]

  • Collect the Waste: Place the absorbed material or swept solids into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.

The Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures compliance with safety and environmental regulations.

Workflow for Disposal of this compound

cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Disposal A Identify Waste Stream (Non-halogenated organic solid/liquid) B Select Appropriate Waste Container (Clearly labeled, compatible material) A->B C Wear Full PPE (Gloves, goggles, lab coat) B->C D Transfer Waste to Container (Use funnel for liquids, avoid dust for solids) C->D E Segregate from Incompatible Waste (e.g., strong oxidizing agents) D->E F Securely Seal the Container E->F G Store in Designated Hazardous Waste Area (Well-ventilated, secondary containment) F->G H Arrange for Licensed Waste Disposal (Follow institutional and local regulations) G->H

References

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-methyloxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-methyloxazole-5-carboxylate. Our goal is to equip you with the necessary knowledge to handle this chemical safely, ensuring both personal and environmental protection. This document goes beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep understanding of laboratory safety best practices.

Understanding the Hazards of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitate the use of appropriate Personal Protective Equipment (PPE) to create a barrier between you and the chemical.

Core Principles of Personal Protective Equipment (PPE)

The selection and use of PPE are the last line of defense against chemical exposure in the laboratory. The primary objective is to prevent contact with the skin, eyes, and respiratory tract. The level of PPE required can vary depending on the specific procedure being performed and the potential for exposure.

Essential PPE for Handling this compound
PPE ComponentStandardRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use.[3]
Body Protection Laboratory coat or impervious clothing.Protects the skin on the arms and body from accidental splashes or spills.[3]
Respiratory Protection Use in a well-ventilated area. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]Minimizes the inhalation of aerosols or dusts that can cause respiratory tract irritation.[1]

Procedural Guidance: PPE for Specific Laboratory Operations

The following sections provide step-by-step guidance on the appropriate PPE for common laboratory tasks involving this compound.

Weighing and Aliquoting (Solid Form)

When handling the solid form of the chemical, the primary risk is the generation of dust particles.

Step-by-Step Protocol:

  • Preparation: Before handling the chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

  • Donning PPE:

    • Put on a clean lab coat, ensuring it is fully buttoned.

    • Don tightly fitting safety goggles.

    • Wash and dry your hands thoroughly before putting on nitrile gloves. Inspect the gloves for any signs of damage.

  • Handling:

    • Perform all weighing and aliquoting operations on a disposable weighing paper or in a suitable container to minimize contamination of surfaces.

    • Handle the material gently to avoid creating dust.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Dispose of gloves in the designated hazardous waste container.

    • Remove your lab coat.

    • Wash your hands thoroughly with soap and water.

Preparing Solutions (Liquid Handling)

When working with solutions, the primary risk is from splashes and aerosols.

Step-by-Step Protocol:

  • Preparation: Work within a chemical fume hood. Have a spill kit readily accessible.

  • Donning PPE:

    • Wear a lab coat and safety goggles.

    • Don chemical-resistant nitrile gloves.

  • Handling:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If heating is required, do so in a controlled manner to prevent boiling over.

    • Keep containers closed when not in use.

  • Doffing PPE: Follow the same procedure as for handling the solid form.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessOperation Assess Operation: Weighing, Solution Prep, etc. Start->AssessOperation BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat AssessOperation->BasePPE HighRisk Is there a high risk of aerosolization or splash? BasePPE->HighRisk FumeHood Work in a Chemical Fume Hood HighRisk->FumeHood Yes Proceed Proceed with Operation HighRisk->Proceed No RespProtection Consider Respiratory Protection (e.g., N95 or full-face respirator) FumeHood->RespProtection RespProtection->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Management
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing your standard PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a designated hazardous waste container.[3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal of this compound and Contaminated Materials

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection.

Disposal Plan:
  • Waste Segregation:

    • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing the chemical should be collected in a designated, labeled container for non-halogenated organic waste. Do not mix with other waste streams.[4]

    • Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, weighing papers, absorbent materials) must be disposed of as solid hazardous waste.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[4]

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's licensed chemical waste disposal service. Do not discharge to sewer systems.[5]

By adhering to these guidelines, you contribute to a safe and responsible laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Retrosynthesis Analysis

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Ethyl 4-methyloxazole-5-carboxylate
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Ethyl 4-methyloxazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.